Melphalan
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Record name | MELPHALAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020804 | |
| Record name | Melphalan | |
| Source | EPA DSSTox | |
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Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid | |
| Record name | MELPHALAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16224 | |
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| Record name | Melphalan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
| Record name | MELPHALAN | |
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| Record name | Melphalan | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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| Record name | MELPHALAN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |
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Color/Form |
Needles from methanol (monosolvate), Crystals, Off-white to buff powder | |
CAS No. |
148-82-3 | |
| Record name | MELPHALAN | |
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| Record name | Melphalan | |
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| Record name | Melphalan [USAN:USP:INN:BAN:JAN] | |
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| Record name | Melphalan | |
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| Record name | MELPHALAN | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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Melting Point |
351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C | |
| Record name | MELPHALAN | |
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| URL | https://cameochemicals.noaa.gov/chemical/16224 | |
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| Record name | Melphalan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01042 | |
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| Record name | Melphalan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action of Melphalan in Cellular Systems
DNA Alkylation and Adduct Formation Research
The initial and most frequent interaction of melphalan (B128) with DNA is alkylation, leading to the formation of DNA mono-adducts. This process is initiated when one of the two chloroethyl groups of the melphalan molecule forms a highly reactive aziridinium (B1262131) intermediate cation, which then rapidly alkylates a nucleophilic site on a DNA base.
Research has consistently shown that the primary target for melphalan alkylation is the N7 position of the guanine (B1146940) base. This site, located in the major groove of the DNA double helix, is highly nucleophilic and accessible. The alkylation at the N7-guanine position is a critical first step, creating a mono-adduct that can subsequently lead to more complex and cytotoxic lesions. Studies have also identified the N3 position of adenine (B156593) as another, less frequent, site for melphalan alkylation. The preferential alkylation of the N7 position of guanine may be enhanced by factors such as base stacking and charge transfer within the DNA structure.
DNA mono-adducts are the most abundant lesions formed by melphalan. These single-base modifications arise when one of the drug's alkylating arms covalently binds to a DNA base, most commonly N7 of guanine or N3 of adenine. A significant portion of these primary mono-adducts may persist if the second chloroethyl group reacts with water instead of another DNA base, resulting in a stable, monofunctional lesion known as a 2'-hydroxyethyl derivative.
To better understand the specific roles of different adduct types, researchers have synthesized and studied pure monofunctional derivatives of melphalan, such as monohydroxymelphalan. Studies using this derivative confirmed that it forms only mono-adducts, with an adenine-to-guanine adduct ratio of 0.62, which is similar to that observed with bifunctional melphalan. While mono-adducts are the most numerous lesions, it is the less frequent, but more complex, bifunctional adducts that are considered essential for melphalan's potent cytotoxic effects.
| Adduct Type | Primary DNA Target(s) | Description | Relative Abundance | Reference |
|---|---|---|---|---|
| Monofunctional Adducts (Mono-adducts) | N7-Guanine, N3-Adenine | Covalent attachment of a single melphalan alkylating arm to a DNA base. | Majority of lesions formed. | |
| Bifunctional Adducts (Cross-links) | Guanine-Guanine, Adenine-Guanine | Covalent linkage formed by both alkylating arms of a single melphalan molecule. | Minor fraction of total lesions, but critical for cytotoxicity. |
N7-Guanine Alkylation Studies
DNA Cross-linking Induction by Melphalan
The bifunctional capability of melphalan allows it to form covalent cross-links between two nucleotide residues, which can occur on opposite DNA strands (interstrand), the same strand (intrastrand), or between DNA and a protein. These cross-links are a more severe form of DNA damage than mono-adducts.
Interstrand cross-links (ICLs) are considered the most critical cytotoxic lesion induced by melphalan. An ICL is formed when, after the initial alkylation of a guanine on one DNA strand, the second chloroethyl arm of the same melphalan molecule reacts with a guanine on the complementary strand. This creates a covalent bridge that physically prevents the separation of the two DNA strands, thereby blocking essential processes like DNA replication and transcription.
The formation of ICLs is a delayed process compared to the initial formation of mono-adducts. While maximum mono-adduct levels are typically observed within two hours of exposure, ICLs accumulate more slowly, reaching their peak levels between 6 and 16 hours post-treatment. The cytotoxicity of melphalan has been strongly correlated with the formation and persistence of these ICLs. The inability of a cell to repair these lesions before entering the DNA replication phase can lead to DNA double-strand breaks, chromosomal aberrations, and ultimately, cell death.
| Kinetic Parameter | Mono-adducts | Interstrand Cross-links (ICLs) | Reference |
|---|---|---|---|
| Peak Formation Time | ~2 hours post-exposure | 6-16 hours post-exposure | |
| Significance | Initial, most frequent lesion. | Delayed, highly cytotoxic lesion. |
In addition to linking opposite DNA strands, melphalan can also form intrastrand cross-links, where both alkylating arms react with bases on the same DNA strand. These lesions typically involve the linkage of two adjacent guanine residues (N7G-N7G) or an adenine and a guanine residue (N3A-N7G). While intrastrand cross-links are a recognized form of melphalan-induced damage, they are generally considered to be less abundant and less cytotoxic than interstrand cross-links. The nucleotide excision repair (NER) pathway can often readily remove intrastrand cross-links.
A third type of cross-link induced by melphalan is the DNA-protein cross-link (DPC). These lesions occur when one arm of the melphalan molecule binds to DNA (e.g., at the N7-guanine position) and the other arm covalently binds to a nearby protein. DPCs can physically obstruct DNA, interfering with replication, transcription, and repair processes.
Research has shown that nitrogen mustards like melphalan can induce cross-linking between DNA and a wide array of nuclear proteins. These include proteins involved in chromatin structure, DNA repair, and transcriptional regulation. For example, studies have specifically identified the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT) as a target for cross-linking by nitrogen mustards, with the covalent bond forming between the N7 position of guanine and cysteine residues within the protein's active site. The formation of DPCs is another mechanism through which melphalan contributes to cellular toxicity.
Intrastrand Cross-links Investigations
Cellular Consequences of Melphalan-Induced DNA Damage
Melphalan's primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs). This damage profoundly disrupts normal cellular processes, ultimately triggering pathways that lead to cell death.
Disruption of DNA Replication and Transcription Processes
The formation of melphalan-induced DNA cross-links presents a significant physical barrier to the cellular machinery responsible for DNA replication and transcription. These cross-links prevent the unwinding of the DNA double helix, a critical step for both processes. As a result, DNA polymerases and RNA polymerases are unable to proceed along the DNA template, leading to a halt in the synthesis of new DNA and RNA molecules. This disruption of fundamental cellular processes is a key component of melphalan's cytotoxic effect. The inability of cancer cells to replicate their DNA and synthesize necessary proteins effectively inhibits their proliferation.
The extent of DNA damage often surpasses the cell's repair capacity, leading to the activation of apoptotic pathways. The stalling of replication forks due to ICLs can lead to the formation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.
Induction of Cell Cycle Arrest Research (e.g., G2/M phase)
In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints serve to halt the progression of the cell cycle, providing an opportunity for DNA repair to occur before the cell attempts to divide. Melphalan-induced DNA damage has been shown to trigger cell cycle arrest, particularly at the G2/M phase.
The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Research has demonstrated that treatment with melphalan leads to an accumulation of cells in the G2/M phase in various cancer cell lines, including multiple myeloma and leukemia. For instance, in RPMI8226 multiple myeloma cells, co-administration of the PARP-1 inhibitor PJ34 with melphalan resulted in an increased proportion of cells arrested in the G2/M phase. Similarly, studies on melphalan analogs have shown a significant accumulation of RPMI8226 and HL60 cells in the G2/M phase following treatment. This arrest is a direct consequence of the activation of DNA damage response pathways that sense the presence of melphalan-induced lesions.
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| RPMI8226 (Multiple Myeloma) | Melphalan + PJ34 | Increased proportion of cells in G2/M phase | |
| RPMI8226 and HL60 (Leukemia) | Melphalan Analogs | Accumulation of cells in the G2/M phase | |
| SU-DHL-10 (Lymphoma) | Melflufen | Accumulation of cells in the G2/M phase | |
| KM-H2 (Lymphoma) | Melflufen | Accumulation of cells in the G2/M phase |
Melphalan-Induced Pathways of Programmed Cell Death
The extensive DNA damage caused by melphalan ultimately triggers programmed cell death, primarily through the intrinsic pathway of apoptosis. However, research also points to the involvement of other cell death mechanisms, such as mitotic catastrophe.
Intrinsic Pathway of Apoptosis Activation
The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which melphalan induces cell death. This pathway is initiated by intracellular stress signals, such as irreparable DNA damage. Melphalan-induced DNA damage leads to the activation of a cascade of events centered around the mitochondria.
A key event is the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. One such factor is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is activated, which in turn activates downstream executioner caspases, such as caspase-3. These executioner caspases are responsible for the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the dismantling of the cell.
Research has shown that melphalan treatment can lead to the disruption of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. For example, melphalan has been observed to promote the fragmentation of the mitochondrial network, an early event in apoptosis. Furthermore, studies have demonstrated that combining melphalan with other agents can enhance apoptosis in myeloma cells.
Research into Alternative Cell Death Mechanisms
While apoptosis is a primary outcome of melphalan treatment, other forms of programmed cell death can also be initiated, particularly in the context of mitotic failure.
Mitotic catastrophe is a form of cell death that occurs as a result of aberrant mitosis. It is often triggered by DNA damage or dysfunctional cell cycle checkpoints, which can lead to the formation of aneuploid cells. Melphalan-induced DNA damage and the subsequent arrest in the G2/M phase can set the stage for mitotic catastrophe. If the cell is unable to repair the DNA damage and overrides the G2/M checkpoint, it may enter mitosis with damaged chromosomes. This leads to mitotic failure, characterized by nuclear changes such as multinucleation and micronucleation.
Research has shown that melphalan can activate mitotic catastrophe in multiple myeloma cells. Studies involving melphalan analogs have also indicated that the resulting cell death occurs through the activation of mitotic catastrophe. This process can be a p53-independent cell death pathway. The inhibition of certain DNA repair pathways, such as the one mediated by Polymerase Theta (POLQ), has been shown to enhance melphalan-induced mitotic catastrophe in multiple myeloma cells.
| Cell Death Mechanism | Triggers | Key Features | Reference |
| Intrinsic Apoptosis | Irreparable DNA damage, mitochondrial stress | Release of cytochrome c, activation of caspase-9 and caspase-3 | |
| Mitotic Catastrophe | Aberrant mitosis, dysfunctional cell cycle checkpoints, DNA damage | Multinucleation, micronucleation, aneuploidy |
Autophagy Induction
Melphalan, as a DNA-damaging alkylating agent, can trigger autophagy in various cellular systems, a process that is particularly significant in the context of cancer cell response to chemotherapy. Autophagy is a catabolic "self-eating" process where cellular components are degraded and recycled. In response to melphalan, this process is often initiated as a cytoprotective mechanism, allowing cancer cells to survive the stress induced by DNA damage.
Research in multiple myeloma (MM) cells has shown that melphalan induces a form of autophagy that is regulated by the protein Beclin-1. The induction of autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic contents. A key biochemical marker of this process is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II), which is recruited to the autophagosome membrane. Studies have demonstrated that treating MM cells with melphalan leads to a time-dependent increase in the conversion of LC3-I to LC3-II, confirming the activation of the autophagic machinery.
The molecular mechanism underpinning this response involves a complex interplay of regulatory proteins. Beclin-1 plays a central role by forming a complex with class III phosphoinositide 3-kinase (PI3K), an event that is crucial for initiating autophagosome formation. This interaction is negatively regulated by the anti-apoptotic protein Bcl-2, which can bind to Beclin-1 and inhibit its autophagic function. Treatment with melphalan can disrupt the inhibitory Bcl-2/Beclin-1 binding, thereby freeing Beclin-1 to associate with class III PI3K and promote autophagy.
The pro-survival role of melphalan-induced autophagy is highlighted by experiments where autophagy is inhibited. The use of pharmacological inhibitors such as hydroxychloroquine (B89500) and 3-methyladenine, or the genetic knockdown of essential autophagy genes like BECLIN-1 and ATG5, has been shown to significantly enhance the cytotoxic and pro-apoptotic effects of melphalan in MM cells both in vitro and in vivo. This suggests that by disabling this survival pathway, cancer cells become more susceptible to the DNA damage inflicted by melphalan.
However, the induction of autophagy by melphalan is not a universal or non-specific response to cellular injury. In some MM cell lines, melphalan did not induce autophagy, despite causing significant apoptosis, indicating that the response is context-dependent and not merely a consequence of general cell stress.
Table 1: Key Proteins in Melphalan-Induced Autophagy
| Protein | Function in Melphalan-Induced Autophagy | Source |
|---|---|---|
| Beclin-1 | A core regulatory protein that, in complex with Class III PI3K, initiates the formation of autophagosomes. | |
| LC3 | Exists as LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound). The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation and autophagic activity following melphalan treatment. | |
| Atg5 | An essential autophagy-related protein that is part of a conjugate system required for the elongation and maturation of the autophagosome. | |
| Class III PI3K | A lipid kinase that forms a complex with Beclin-1 to produce phosphatidylinositol 3-phosphate (PI3P), which is critical for the recruitment of other autophagy proteins to the phagophore. | |
| Bcl-2 | An anti-apoptotic protein that can inhibit autophagy by binding to Beclin-1. Melphalan treatment can disrupt this interaction, promoting autophagy. |
Necroptosis Mechanisms
In addition to apoptosis and autophagy, melphalan can activate an alternative cell death pathway known as necroptosis, particularly in cancer cells that have developed resistance to apoptosis. Necroptosis is a form of regulated, caspase-independent necrosis that results in cell lysis and the release of cellular contents, which can provoke an inflammatory response.
The central molecular machinery governing necroptosis involves a signaling cascade mediated by three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed-lineage kinase domain-like (MLKL) pseudokinase. While RIPK1 has a dual role and can act as a scaffold to promote cell survival, its kinase activity is crucial for initiating necroptosis.
The process is typically initiated when death receptor signaling or other stimuli lead to the formation of a protein complex. In a cellular environment where caspase-8 is inhibited or absent, RIPK1 can engage with RIPK3. This interaction, facilitated by their respective RIP homotypic interaction motif (RHIM) domains, leads to the phosphorylation and activation of both kinases. The activated RIPK1-RIPK3 complex, often referred to as the necrosome, then recruits and phosphorylates the downstream executioner protein, MLKL.
Phosphorylation of MLKL by RIPK3 triggers a conformational change, causing MLKL to oligomerize and translocate from the cytosol to the plasma membrane. At the membrane, these MLKL oligomers are believed to form pores or disrupt membrane integrity through other means, leading to an influx of ions, cell swelling, and eventual rupture.
Evidence suggests that melphalan can leverage this pathway to induce cell death. Studies combining melphalan with other agents have provided further insight into the involvement of the necroptosis pathway. For instance, the combination of melphalan with TNF and Smac mimetics has been shown to induce RIPK1-dependent cell death. Furthermore, inhibiting TGF-β-activated kinase 1 (TAK1), an upstream negative regulator of the RIPK1 pathway, with inhibitors like NG25 and 5Z-7-oxozeaenol, demonstrated cytotoxicity in MM cell lines, an effect that was also observed in combination with melphalan. This finding further implicates the RIPK1 signaling axis as a target for enhancing melphalan's therapeutic effect.
Table 2: Key Proteins in Melphalan-Associated Necroptosis
| Protein | Function in Necroptosis | Source |
|---|---|---|
| RIPK1 | A serine/threonine kinase that acts as a key sensor. Its kinase activity is essential for initiating the necroptotic cascade by activating RIPK3. | |
| RIPK3 | A serine/threonine kinase that is activated upon interaction with RIPK1. Activated RIPK3 is responsible for phosphorylating the executioner protein MLKL. | |
| MLKL | A pseudokinase that acts as the terminal executioner of necroptosis. Upon phosphorylation by RIPK3, it oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis. | |
| Caspase-8 | A protease that, when active, typically promotes apoptosis and cleaves/inactivates RIPK1 and RIPK3 to inhibit necroptosis. Inhibition of Caspase-8 can shift the cellular response towards necroptosis. | |
| TAK1 | A kinase that can act as a negative regulator of RIPK1-dependent cell death. Its inhibition can sensitize cells to necroptosis. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Methyladenine |
| 5Z-7-oxozeaenol |
| Atg5 |
| Beclin-1 |
| Birinapant |
| Bortezomib (B1684674) |
| Chloroquine |
| Doxorubicin |
| Hydroxychloroquine |
| LCL-161 |
| Melphalan |
| NG25 |
| Rapamycin |
Cellular Responses to Melphalan Induced Dna Damage and Stress
Activation of DNA Damage Response (DDR) Pathways
The initial cellular reaction to Melphalan-induced DNA lesions is the activation of the DNA Damage Response (DDR), a sophisticated signaling cascade orchestrated by apical kinases that sense genomic insults. This response is critical in determining the cell's fate—be it survival through successful DNA repair or elimination through programmed cell death.
Melphalan-induced DNA damage, particularly the formation of ICLs and subsequent replication stress, engages two principal sensor kinases: Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).
ATM Activation : DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs, are primary activators of the ATM pathway. Once activated, ATM phosphorylates a variety of substrates, including the checkpoint kinase 2 (CHK2), to signal the presence of severe DNA damage.
ATR Activation : The ATR pathway is activated by the presence of single-stranded DNA (ssDNA) regions, which form when DNA replication forks stall at sites of damage, such as Melphalan-induced adducts. ATR, in turn, phosphorylates and activates checkpoint kinase 1 (CHK1).
Research in multiple myeloma cells demonstrates that Melphalan (B128) treatment robustly activates both the ATM and ATR pathways, evidenced by the phosphorylation of their main downstream targets, CHK2 and CHK1, respectively.
Interestingly, the dynamics between these two pathways appear to shift in the context of acquired Melphalan resistance. Studies on resistant multiple myeloma cell lines have revealed a significant downregulation of ATM and a corresponding upregulation of ATR at the steady-state level. This suggests that in resistant cells, the cellular response prioritizes the repair of replication-blocking lesions via the ATR pathway. Further supporting this, inhibitors of ATR, but not ATM, were found to markedly increase sensitivity to Melphalan in resistant cells. This indicates that an ATR-dependent signaling cascade is a key survival mechanism against Melphalan in the resistant state.
Table 1: Key Proteins in Melphalan-Induced ATM/ATR Signaling
| Protein | Primary Activator | Role in Melphalan Response | Observation in Resistant Cells |
|---|---|---|---|
| ATM (Ataxia-Telangiectasia Mutated) | DNA Double-Strand Breaks (DSBs) | Activated by Melphalan-induced DSBs; phosphorylates CHK2. | Steady-state levels are significantly lower. |
| ATR (Ataxia-Telangiectasia and Rad3-related) | Replication Stress / ssDNA | Activated by stalled replication forks at Melphalan adducts; phosphorylates CHK1. | Steady-state levels are significantly higher. |
| CHK1 (Checkpoint Kinase 1) | Phosphorylation by ATR | Activated downstream of ATR to mediate cell cycle arrest. | Inhibition increases Melphalan sensitivity. |
| CHK2 (Checkpoint Kinase 2) | Phosphorylation by ATM | Activated downstream of ATM; involved in p53 activation. | Phosphorylation can be triggered by an ATR/DNA-PK pathway. |
The tumor suppressor protein p53 is a central mediator of the cellular response to genotoxic stress and a critical downstream target of the DDR. Activation of the p53 pathway is a key event in determining cellular sensitivity to Melphalan.
Following Melphalan-induced DNA damage, p53 is activated, often through phosphorylation by kinases like ATM and CHK2. This activation leads to an increase in total and phosphorylated p53 levels. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (such as p21) or apoptosis (such as PUMA and DR5).
The integrity of the p53 pathway is strongly correlated with Melphalan efficacy. Myeloma cell lines with wild-type TP53 are significantly more sensitive to Melphalan than those with mutated or abnormal TP53. Silencing p53 in wild-type cells has been shown to inhibit Melphalan-induced cell death. This highlights p53's crucial role in executing the apoptotic program following irreparable DNA damage by the drug. Furthermore, therapeutic strategies that enhance p53's nuclear localization and prevent its degradation have been shown to synergize with Melphalan, sensitizing even resistant myeloma cells to its effects.
ATM/ATR Signaling Dynamics in Response to Melphalan
Engagement of DNA Repair Mechanisms
To survive Melphalan's assault, cells must repair the induced DNA lesions. Mammalian cells possess a range of DNA repair pathways, each specialized for different types of damage. The repair of Melphalan-induced monoadducts, ICLs, and subsequent DSBs involves the coordinated action of several of these pathways.
The Base Excision Repair (BER) pathway is responsible for correcting small, non-helix-distorting base lesions, such as those caused by alkylation, oxidation, or deamination. While Melphalan's primary cytotoxic lesion is the ICL, it also generates monoadducts, such as N7-methylguanine and N3-methyladenine, which are substrates for the BER pathway.
The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base. The resulting apurinic/apyrimidinic (AP) site is then processed by APE1 (Apurinic/apyrimidinic endonuclease 1), followed by DNA synthesis and ligation to restore the DNA strand.
The role of BER in Melphalan resistance is complex. On one hand, efficient repair of monoadducts by BER can prevent them from converting into more lethal ICLs. Indeed, inhibiting the key BER protein APE1 has been shown to sensitize multiple myeloma cells to Melphalan. On the other hand, some studies on Melphalan-resistant cells have observed a marked reduction in the steady-state levels of specific DNA glycosylases. This downregulation may be an adaptive mechanism to avoid the creation of repair intermediates that could interfere with the processing of ICLs by other, more critical pathways.
The Nucleotide Excision Repair (NER) pathway is a versatile system that removes a wide variety of bulky, helix-distorting DNA lesions, making it a key player in the repair of Melphalan-induced damage. NER is considered a primary mechanism for repairing the ICLs that are the hallmark of bifunctional alkylating agents.
Research has demonstrated that both rodent and human cell-free extracts can utilize the NER machinery to excise Melphalan monoadducts from DNA substrates. The pathway involves the recognition of the lesion, unwinding of the DNA around it, incision of the damaged strand on both sides of the adduct, and removal of the resulting oligonucleotide.
The efficiency of the NER pathway is a critical determinant of Melphalan sensitivity. Upregulation of NER genes, such as ERCC3 (also known as XPB), has been associated with poorer outcomes in patients treated with alkylating agents. Conversely, specific knockdown or inhibition of NER-related genes has been shown to increase cellular sensitivity to Melphalan, confirming NER's role in mediating resistance.
Homologous Recombination (HR) is a high-fidelity repair pathway essential for fixing DNA double-strand breaks (DSBs). DSBs are among the most toxic forms of DNA damage and are frequently generated as intermediates during the cellular processing of Melphalan-induced ICLs, especially when a replication fork collides with a cross-link.
The HR pathway uses an undamaged sister chromatid as a template to accurately repair the break. A key event in HR is the formation of a nucleoprotein filament of the RAD51 recombinase on the processed DNA ends, which then searches for and invades the homologous template sequence. The formation of nuclear RAD51 foci is therefore a widely used marker for active HR repair.
Multiple studies have provided strong evidence that HR is a major contributor to Melphalan resistance. In studies of epithelial tumor cell lines, a significant correlation was found between Melphalan resistance and both the protein levels of the HR component Xrcc3 and the density of Melphalan-induced RAD51 foci. This suggests that cells with a more robust HR capacity are better able to repair the DSBs arising from ICLs, thus surviving the drug treatment.
Table 2: Key DNA Repair Pathways in Melphalan Response
| Pathway | Primary Lesion Repaired | Key Proteins | Role in Melphalan Response & Resistance |
|---|---|---|---|
| Base Excision Repair (BER) | Alkylating monoadducts (e.g., N7-methylguanine) | DNA Glycosylases, APE1 | Repairs monoadducts, preventing ICL formation. Inhibition of APE1 sensitizes cells to Melphalan. |
| Nucleotide Excision Repair (NER) | Bulky adducts and Interstrand Cross-links (ICLs) | ERCC1, XPA, XPB (ERCC3) | Crucial for removing Melphalan-induced ICLs. Upregulation of NER genes is linked to resistance. |
| Homologous Recombination (HR) | DNA Double-Strand Breaks (DSBs) from ICL processing | RAD51, Xrcc3 | Repairs highly toxic DSBs. Increased HR activity (e.g., RAD51 foci) is strongly correlated with resistance. |
Non-Homologous End Joining (NHEJ) Pathway Analysis
Melphalan-induced ICLs can lead to the formation of highly cytotoxic double-strand breaks (DSBs) during DNA replication. The Non-Homologous End Joining (NHEJ) pathway is a major mechanism for repairing these DSBs. Research indicates that the efficiency of this pathway can significantly influence a cell's sensitivity to melphalan.
In melphalan-resistant multiple myeloma cell lines, a notable upregulation of proteins involved in the classical NHEJ pathway has been observed. This includes key factors such as DNA ligase IV, XRCC4, and RPA2. The increased levels of these proteins likely contribute to a more rapid repair of DSBs, thereby mitigating the cytotoxic effects of melphalan. Furthermore, studies have shown that co-treatment of multiple myeloma cells with melphalan and an NHEJ inhibitor, SCR7, can significantly decrease the rate of DNA damage repair and increase the cells' sensitivity to melphalan. This highlights the critical role of the NHEJ pathway in mediating melphalan resistance.
Interestingly, the expression of genes involved in DSB repair, including those in the NHEJ pathway, can be altered by other therapeutic agents. For instance, the histone deacetylase inhibitor panobinostat (B1684620) has been shown to decrease the expression of several DSB-related genes, such as MRE11A, PRKDC (which encodes the catalytic subunit of DNA-PK), RAD50, and XRCC6 (Ku70), in bone marrow plasma cells from multiple myeloma patients. This suggests that targeting the NHEJ pathway in combination with melphalan could be a promising strategy to overcome drug resistance.
Table 1: Key Proteins in the NHEJ Pathway and their Role in Melphalan Resistance
| Protein | Function in NHEJ | Observed Change in Melphalan Resistance | Reference |
| DNA ligase IV | Catalyzes the final ligation step of the broken DNA ends. | Upregulated in resistant cells. | |
| XRCC4 | Stabilizes and stimulates the activity of DNA ligase IV. | Upregulated in resistant cells. | |
| RPA2 | A subunit of the replication protein A complex, involved in DNA metabolism and repair. | Upregulated in resistant cells. | |
| DNA-PKcs | The catalytic subunit of the DNA-dependent protein kinase, a key sensor of DSBs. | Implicated in NHEJ repair of melphalan-induced damage. | |
| Ku70/Ku80 | A heterodimeric protein that binds to DSB ends and recruits DNA-PKcs. | Consistently, although not significantly, upregulated in resistant cells. |
Fanconi Anemia (FA)/BRCA Pathway in DNA Repair
The Fanconi Anemia (FA)/BRCA pathway is a crucial DNA repair mechanism specifically involved in the resolution of ICLs. Its role in the response to melphalan is therefore of significant interest.
Studies have demonstrated that enhanced ICL repair through the FA/BRCA pathway is a key contributor to acquired resistance to melphalan in multiple myeloma cells. Melphalan-resistant cell lines exhibit reduced formation of ICLs and an enhanced ability to remove them compared to their sensitive counterparts. This efficient repair process allows resistant cells to overcome melphalan-induced cell cycle arrest.
A direct link between the FA/BRCA pathway and melphalan sensitivity has been established through genetic manipulation. Knocking down FANCF, a central component of the FA core complex, in resistant cells using siRNA was shown to increase their sensitivity to the drug. Conversely, overexpressing FANCF in sensitive cells conferred a degree of resistance. Furthermore, the expression of FA/BRCA pathway genes is often collectively overexpressed in multiple myeloma cell lines selected for resistance to melphalan. This overexpression is not limited to a single gene but often involves multiple components of the pathway, including FANCF and RAD51C.
The proteasome inhibitor bortezomib (B1684674) has been shown to downregulate the expression of FA/BRCA pathway genes, including FANCD2. This inhibition of the FA/BRCA pathway by bortezomib enhances melphalan-induced DNA damage and provides a mechanistic basis for the observed synergistic effects when these two drugs are used in combination.
Chromatin Dynamics and DNA Damage Response in Melphalan Context
The structure of chromatin, the complex of DNA and proteins within the nucleus, plays a pivotal role in modulating the DNA damage response to melphalan. The accessibility of DNA to both the damaging agent and the repair machinery is heavily influenced by the state of chromatin condensation.
Research on Histone Modifications (e.g., H3K9 acetylation, H3K27me3, H3K36me2)
Histone modifications are key epigenetic regulators of chromatin structure and gene expression. Specific patterns of histone modifications can influence the cellular response to melphalan.
Histone Acetylation: Generally associated with a more open chromatin structure and increased gene transcription, histone acetylation can impact DNA repair. For example, H3K9 acetylation is often found at the promoters of active genes. Co-treatment of bone marrow plasma cells with melphalan and the histone deacetylase inhibitor (HDACi) vorinostat (B1683920) leads to hyperacetylation of histone H4, an increased DNA damage burden, and higher rates of apoptosis. This suggests that inducing a more open chromatin state can enhance the cytotoxic effects of melphalan.
Histone Methylation: The effects of histone methylation are more complex and depend on the specific lysine (B10760008) residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).
H3K27me3: This mark, catalyzed by the EZH2 component of the Polycomb Repressive Complex 2 (PRC2), is generally a repressive mark associated with silenced genes. Overexpression of the oncogene MMSET in multiple myeloma can lead to a redistribution of EZH2 and the H3K27me3 mark, affecting genes involved in DNA repair and apoptosis.
H3K36me2: Overexpression of MMSET in multiple myeloma results in an accumulation of H3K36me2, which is linked to transcriptional activation of oncogenes.
Table 2: Histone Modifications and their Implied Role in Melphalan Response
| Histone Modification | General Function | Implication in Melphalan Response | Reference |
| H3K9 acetylation | Transcriptional activation, open chromatin. | Increased acetylation may enhance melphalan-induced damage. | |
| H3K27me3 | Transcriptional repression, condensed chromatin. | Altered distribution by oncogenes can affect DNA repair gene expression. | |
| H3K36me2 | Transcriptional activation. | Increased levels due to MMSET overexpression can promote oncogenesis. |
Chromatin Condensation and Looseness in Relation to DNA Damage
The physical state of chromatin directly impacts the efficiency of both DNA damage induction and repair. A more condensed chromatin structure can shield DNA from damage, while a looser structure may allow for more efficient access of repair proteins.
Research has shown that multiple myeloma patients who respond well to melphalan therapy tend to have a more condensed chromatin structure in their malignant plasma cells. This condensed state is associated with lower repair efficiency of melphalan-induced DNA damage, leading to a prolonged inhibition of transcription and subsequent activation of the p53-dependent apoptotic pathway. Conversely, non-responders are characterized by a greater looseness of chromatin structure, which results in higher repair efficiency and contributes to melphalan resistance.
Interestingly, the efficiency of DNA repair can vary within different regions of a gene. Repair is often faster in the more accessible regions at the 5'-end of active genes. In multiple myeloma patients, the repair of melphalan-induced damage is significantly faster compared to healthy individuals, and this difference is more pronounced at the 5'-end of genes.
Influence of Oncogenic Factors (e.g., MMSET, c-myc, CCND1) on DNA Repair Processes
Oncogenic factors prevalent in multiple myeloma can significantly influence DNA repair processes and, consequently, the response to melphalan.
MMSET (Multiple Myeloma SET Domain): Overexpression of the histone methyltransferase MMSET, often due to the t(4;14) translocation, is associated with a poor prognosis. MMSET plays a role in the DNA damage response by mediating the methylation of histone H4 at lysine 20 (H4K20), which facilitates the recruitment of the DNA repair protein 53BP1. Cells with high levels of MMSET exhibit an enhanced rate of repair for melphalan-induced DNA damage and continue to proliferate, whereas cells with low MMSET levels accumulate damage and undergo cell cycle arrest. Silencing MMSET has been shown to increase sensitivity to melphalan.
c-myc: The oncogene c-myc is a critical regulator of cell growth and proliferation. Its expression can be increased by MMSET through the repression of microRNA miR-126. The interplay between c-myc and the p53 pathway is crucial in determining the cellular response to DNA damage.
CCND1 (Cyclin D1): Overexpression of Cyclin D1, often resulting from the t(11;14) translocation, is a common event in multiple myeloma. While its primary role is in cell cycle regulation, the deregulation of cyclin D genes can have downstream effects on transcriptional events that may indirectly influence DNA repair and cell survival pathways.
Oxidative Stress Response in Melphalan-Treated Cells
The cytotoxicity of melphalan is not solely due to its direct interaction with DNA. The generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, also plays a significant role.
Melphalan treatment has been shown to induce oxidative stress in various cell types, including cardiomyocytes and multiple myeloma cells. This is evidenced by an increase in intracellular and mitochondrial ROS levels in a dose-dependent manner following melphalan exposure. The generation of ROS can contribute to melphalan-induced apoptosis and cell cycle alterations.
Cells can counteract this oxidative stress through various antioxidant mechanisms. Glutathione (B108866) (GSH), a major cellular antioxidant, can reduce melphalan-induced apoptosis. However, this protective effect appears to be independent of the repair of melphalan-induced DNA damage. Melphalan treatment can lead to a decrease in the intracellular pool of GSH.
Melphalan-resistant cells often exhibit an elevated oxidative stress response. This can involve the upregulation of the NRF2 pathway, a key regulator of antioxidant gene expression. Targeting these antioxidant defenses, for instance by depleting GSH, can increase the sensitivity of resistant cells to melphalan.
Reactive Oxygen Species (ROS) Generation and its Role
The generation of ROS by melphalan is linked to its ability to inhibit key antioxidant enzymes. Specifically, melphalan has been shown to bind to and reduce the activity of thioredoxin reductase, a crucial enzyme in maintaining the cellular redox balance. This inhibition disrupts normal antioxidant functions and leads to an accumulation of ROS. Studies in multiple myeloma (MM) cells have confirmed that melphalan treatment leads to a detectable increase in ROS levels, which can be observed within 24 to 48 hours of exposure. This surge in ROS is not merely a byproduct of cellular damage but an active contributor to the apoptotic process initiated by the drug.
The elevated levels of ROS trigger a cascade of downstream signaling events. Research has demonstrated that ROS generation is an early and essential step for melphalan-induced apoptosis in Epstein-Barr virus (EBV)-transformed B cells. This process involves the activation of stress-related signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways, prompted by oxidative stress, ultimately leads to the upregulation of pro-apoptotic proteins and the execution of the apoptotic program. Furthermore, the increase in ROS contributes to widespread oxidative damage to cellular components, including the oxidation of lipids and proteins, exacerbating the cytotoxic effects of the drug. The role of ROS in melphalan's mechanism is underscored by findings that ROS scavengers can inhibit melphalan-induced apoptosis, blocking downstream events like p38 MAPK activation.
Table 1: Research Findings on Melphalan-Induced ROS Generation
| Finding | Cell/System Studied | Implication | Reference(s) |
| ROS Induction | Multiple Myeloma (MM) cells | Melphalan treatment increases intracellular ROS levels, leading to protein and lipid oxidation. | |
| Mechanism of ROS Generation | General | Melphalan binds to and inhibits thioredoxin reductase, leading to increased ROS production. | |
| Timing of ROS Production | Human Myeloma Cell Lines (HMCLs) | ROS can be detected starting 24 hours after treatment and increases for the first 48 hours. | |
| Role in Apoptosis | EBV-transformed B cells | ROS generation is a primary event in melphalan-induced apoptosis, preceding p38 MAPK phosphorylation and caspase cleavage. | |
| Signaling Pathway Activation | EBV-transformed B cells; P815 tumor cells | Melphalan-induced ROS activates the ATR/p38 MAPK pathway and the NF-κB pathway. | |
| Effect of ROS Scavengers | EBV-transformed B cells | Pretreatment with an ROS scavenger inhibits melphalan-induced apoptosis and blocks the activation of downstream signaling. |
Analysis of Antioxidant Defenses (e.g., Glutathione, Thioredoxin Reductase, NRF2 pathway)
In response to the oxidative stress induced by melphalan, cellular antioxidant defense systems are significantly impacted and play a crucial role in determining cell fate. The primary defense mechanisms involved are the glutathione (GSH) system, the thioredoxin (Trx) system, and the NRF2 antioxidant response pathway.
Glutathione (GSH): Glutathione is a major intracellular antioxidant that directly participates in the detoxification of melphalan. Melphalan is inactivated through direct conjugation with GSH, a reaction that can be accelerated by the enzyme glutathione S-transferase (GST). Consequently, melphalan treatment leads to a significant decrease in the intracellular pool of GSH. The level of intracellular GSH is a critical determinant of sensitivity to melphalan. Elevated baseline levels of GSH have been consistently associated with melphalan resistance in various cancer cell lines, including ovarian cancer and multiple myeloma. Conversely, the depletion of cellular GSH, for instance by using inhibitors of its synthesis like buthionine sulphoximine (BSO), can sensitize resistant cells to melphalan and restore its cytotoxic efficacy. This highlights the protective role of GSH against melphalan-induced cytotoxicity, which interestingly does not appear to affect the initial induction of DNA damage by the drug.
NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the master regulator of the antioxidant response to cellular stress. In response to the oxidative stress generated by melphalan, the NRF2 pathway is activated in cancer cells. This activation leads to the increased transcription of a suite of antioxidant and detoxification genes. Key downstream targets of NRF2 that are induced following melphalan treatment include heme oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase 1 (NQO1), and both the catalytic and regulatory subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. This activation represents a compensatory survival response by the cell to counteract the drug-induced oxidative damage. Accordingly, acquired resistance to melphalan has been associated with the upregulation of the NRF2-mediated oxidative stress response, making cells more tolerant of oxidative stress.
Table 2: Research Findings on Antioxidant Defenses in Response to Melphalan
| Defense System | Effect of Melphalan | Implication in Resistance | Research Findings | Reference(s) |
| Glutathione (GSH) | Causes a significant decrease in intracellular GSH levels. | Elevated GSH levels confer resistance. | GSH directly inactivates melphalan via conjugation. Depleting GSH with BSO reverses resistance. | |
| Thioredoxin Reductase (TrxR) | Efficiently and irreversibly inhibits TrxR activity. | Not directly implicated in resistance, but its inhibition is a key part of melphalan's cytotoxic mechanism. | Inhibition of TrxR contributes to increased ROS. Glutathione Reductase is not inhibited by melphalan. | |
| NRF2 Pathway | Activates the NRF2 antioxidant pathway. | Upregulation of the NRF2 pathway is associated with acquired resistance. | Activation leads to increased expression of downstream targets like HO-1, NQO1, and GCL to counteract oxidative stress. |
Mechanisms of Acquired Cellular Resistance to Melphalan
DNA Repair Pathway Adaptation and Overexpression Research
Melphalan (B128) exerts its cytotoxic effect primarily by inducing DNA lesions, most notably interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity or resistance to the drug. Tumor cells can develop resistance by enhancing the efficiency and capacity of their DNA repair machinery. This involves the upregulation and adaptation of several key repair pathways.
A primary mechanism of acquired resistance to melphalan is the enhanced repair of ICLs. Studies have shown that plasma cells from melphalan-treated, relapsed multiple myeloma patients exhibit a significantly greater capacity to repair ICLs compared to cells from melphalan-naïve patients. In laboratory models, melphalan-resistant myeloma cell lines demonstrate both reduced formation and enhanced removal of ICLs when compared to their drug-sensitive counterparts. This increased repair efficiency is directly linked to the cell's ability to overcome melphalan-induced growth arrest. The nucleotide excision repair (NER) pathway is one of the systems implicated in the removal of bulky DNA adducts and ICLs formed by melphalan.
Table 1: Research Findings on Enhanced Interstrand Cross-link (ICL) Repair in Melphalan Resistance
| Finding | Cell/Sample Type | Key Observation | Reference(s) |
|---|---|---|---|
| Increased ICL Repair Capacity | Plasma cells from melphalan-treated, relapsed MM patients | 42% to 100% repair of ICLs at 40 hours, compared to no repair in cells from naïve patients. | |
| Reduced ICL Formation & Enhanced Removal | Melphalan-resistant myeloma cell lines (8226/LR5, U266/LR6) | Significantly reduced ICL formation and faster removal compared to sensitive parental lines. | |
| Correlation with In Vitro Sensitivity | Plasma cells from MM patients | In vitro sensitivity to melphalan was found to correlate with ICL repair capacity. | |
| Involvement of NER Pathway | Various cancer cell lines | The NER pathway is involved in the repair of melphalan-induced adducts. |
The Base Excision Repair (BER) pathway is also involved in the cellular response to melphalan. Interestingly, research indicates that a decrease in the activity of certain BER components may contribute to melphalan resistance. Studies have observed markedly reduced levels of the DNA glycosylases UNG2, NEIL1, and MPG in melphalan-resistant multiple myeloma cells. It is theorized that reduced BER activity might prevent the creation of cytotoxic repair intermediates, thereby facilitating the more efficient repair of ICLs by other pathways, such as the Fanconi Anemia pathway.
Conversely, the repair of single-strand breaks, a subsequent step in the processing of DNA damage, appears to be enhanced in resistant cells. This is supported by observations of increased autoribosylation of PARP-1 and a heightened sensitivity of resistant cells to PARP inhibitors. This "inverse switch," characterized by reduced base excision but enhanced strand break repair, may prevent the accumulation of toxic DNA intermediates and promote cell survival.
Non-Homologous End Joining (NHEJ) is a major pathway for repairing DNA double-strand breaks (DSBs), which can arise from the processing of ICLs. Research has revealed a significant upregulation of key NHEJ proteins in melphalan-resistant cells. Quantitative western blot analysis has shown that the steady-state levels of DNA ligase IV and XRCC4 are constitutively elevated in resistant myeloma cells. This upregulation of NHEJ components likely contributes to the observed increase in the kinetics of DSB repair in these cells, allowing them to more efficiently resolve the lethal DNA damage induced by melphalan. One study reported that melphalan resistance in the RPMI8226 cell line was characterized by upregulated LIG4 and XRCC4.
The Fanconi Anemia (FA)/BRCA pathway is a critical DNA repair network that specializes in the repair of ICLs. A substantial body of evidence points to the upregulation of this pathway as a key mechanism of acquired melphalan resistance in multiple myeloma. Melphalan-resistant myeloma cell lines exhibit elevated expression of multiple genes within the FA/BRCA pathway, including FANCA, FANCC, FANCF, FANCL, BRCA1, BRCA2, and RAD51C.
This overexpression leads to a more efficient repair of ICLs, which in turn allows cells to overcome melphalan-induced cell cycle arrest and continue to proliferate. Studies have demonstrated a direct link between the expression levels of FA/BRCA genes and melphalan sensitivity. For instance, silencing FANCF with siRNA in drug-resistant cells can reverse the resistance, while overexpressing FANCF in drug-sensitive cells confers increased protection against melphalan. Furthermore, research has shown that the NF-κB pathway can transcriptionally regulate FA/BRCA pathway genes, and inhibiting NF-κB can diminish FA-mediated repair and enhance sensitivity to melphalan.
Table 2: Key FA/BRCA Pathway Genes Upregulated in Melphalan Resistance
| Gene | Function in Pathway | Observed in Resistant Cells | Reference(s) |
|---|---|---|---|
| FANCA, FANCC, FANCF, FANCL | Core complex components, essential for FANCD2 monoubiquitination | Increased expression in melphalan-resistant MM cell lines. | |
| FANCD2 | Central protein, monoubiquitinated to activate downstream repair | Alterations in expression and function linked to resistance. | |
| BRCA1, BRCA2 | Homologous recombination repair proteins, interact with FA pathway | Increased expression in melphalan-resistant MM cell lines. | |
| RAD51C | Homologous recombination protein, involved in ICL repair | Increased expression in melphalan-resistant MM cell lines. |
Upregulation of Non-Homologous End Joining Components
Altered Cellular Transport Dynamics Research
Beyond the cell's internal repair mechanisms, resistance to melphalan can also arise from changes in how the drug enters the cell. If less of the cytotoxic agent reaches its intracellular target—the DNA—its efficacy will be inherently limited.
Melphalan, being an amino acid derivative, is primarily transported into cells by amino acid transporters, with the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, being a key mediator. The expression and function of LAT1 correlate with melphalan sensitivity. Research has shown that downregulation of LAT1 can contribute to melphalan resistance. Studies using siRNA to decrease LAT1 expression resulted in a significant reduction in both melphalan uptake (by 58%) and its cytotoxicity (a 3.5-fold decrease).
However, the relationship is complex. While direct downregulation of LAT1 reduces drug influx, some studies on melphalan-resistant cell lines have shown that resistance can be overcome by inhibiting miR-221/222, which leads to an upregulation of LAT1 protein, suggesting that in some contexts, other mechanisms may be more dominant in the resistance phenotype. Despite this, the fundamental role of LAT1 as the primary gateway for melphalan into the cell underscores the importance of its expression levels in determining drug efficacy.
Increased Efflux Mechanisms (e.g., MDR1/ATP Binding Cassette Transporters Overexpression)
While not the primary focus of recent metabolic studies, increased drug efflux via ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a recognized mechanism of resistance to various chemotherapeutic agents. However, some studies on melphalan-resistant multiple myeloma cell lines have indicated that alterations in drug transport and detoxification were not the primary modes of resistance in the models studied. Instead, intrinsic metabolic changes appear to play a more dominant role.
Metabolic Reprogramming in Melphalan-Resistant Cellular Models
Cancer cells can rewire their metabolic pathways to sustain growth and develop drug resistance. In the context of melphalan resistance, significant metabolic reprogramming has been observed, affecting several key pathways that enhance the cell's ability to withstand the drug's cytotoxic effects.
A consistent finding in melphalan-resistant multiple myeloma cell lines is the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP). Proteometabolomic analyses have shown that resistant cells have higher intracellular levels of PPP metabolites, including erythrose-4-phosphate, 6-phosphogluconic acid, and D-ribose-5-phosphate/ribulose-5-phosphate, compared to their drug-sensitive counterparts. The PPP is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis required for DNA repair.
The increased activity of the PPP in resistant cells provides a dual advantage: it enhances the cellular antioxidant capacity to combat the oxidative stress induced by melphalan and supplies the necessary building blocks for repairing DNA damage caused by the alkylating agent. Pharmacological inhibition of a key PPP enzyme, 6-phosphogluconate dehydrogenase, has been shown to overcome melphalan resistance in preclinical models, highlighting the pathway's importance in the resistance mechanism.
Melphalan resistance is also associated with significant alterations in purine (B94841) and pyrimidine (B1678525) metabolism. These pathways are fundamental for DNA synthesis and repair. Studies have revealed cell-line-specific changes in the levels of purine and pyrimidine metabolites. For instance, in some resistant cell lines, levels of guanine (B1146940) and guanosine (B1672433) were lower, while in others, different purine metabolites were modulated. These alterations are consistent with an increased demand for DNA repair mechanisms to counteract the DNA-damaging effects of melphalan. The increased production of PPP-derived ribose-5-phosphate (B1218738) directly fuels purine and pyrimidine synthesis, linking these two resistance mechanisms.
Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a crucial role in the detoxification of melphalan. The primary mechanism of melphalan inactivation within the cell is its direct conjugation with GSH, a reaction that can be accelerated by the enzyme glutathione S-transferase (GST). Elevated intracellular levels of GSH and GST have been linked to chemotherapy resistance.
In some melphalan-resistant cell models, increased GSH levels have been observed. This elevation in GSH can be attributed to the increased activity of enzymes involved in its synthesis, such as γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis. Increased GCS activity and mRNA levels have been found in melphalan-resistant prostate carcinoma cells. The depletion of GSH using agents like buthionine sulfoximine (B86345) (BSO) has been shown to reverse melphalan resistance in vitro, underscoring the importance of GSH in this process. Furthermore, transcriptomic analyses have identified an increased expression of genes involved in amino acid and glutathione metabolism in melphalan-resistant cells.
However, it is important to note that not all studies have found a direct correlation between GSH levels and melphalan sensitivity, suggesting that the role of GSH in resistance can be complex and may vary between different tumor types and models. Some research indicates that drug detoxification through glutathionylation may not be the primary resistance mechanism in certain melphalan-resistant cell lines.
Table 2: Key Factors in Glutathione Metabolism and Melphalan Resistance
| Factor | Role in Resistance | Supporting Evidence |
|---|---|---|
| Glutathione (GSH) | Detoxifies melphalan through direct conjugation. | Elevated levels are frequently observed in resistant cells. Depletion of GSH reverses resistance. |
| Glutathione S-Transferase (GST) | Catalyzes the conjugation of melphalan with GSH. | Increased GST activity has been associated with resistance. |
| γ-Glutamylcysteine Synthetase (GCS) | Rate-limiting enzyme in GSH synthesis. | Increased activity and expression are found in resistant cells. |
A significant metabolic shift observed in melphalan-resistant cells is the Warburg effect, or aerobic glycolysis. This is characterized by an upregulation of glycolytic enzymes and a downregulation of proteins involved in the tricarboxylic acid (TCA) cycle and the electron transport chain, even in the presence of oxygen. This metabolic switch is considered a survival mechanism in cancer, contributing to resistance against apoptosis and oxidative stress.
Global proteomic and transcriptomic profiling of melphalan-sensitive and -resistant multiple myeloma cell lines revealed that glycolysis was the most significantly altered pathway in resistant cells. These cells show an increased dependence on glucose, and inhibitors of glycolysis have a more potent growth-inhibitory effect on resistant cells compared to their sensitive counterparts. This shift towards aerobic glycolysis is thought to contribute to the melphalan-resistant phenotype.
The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1-AKR1C4), has been implicated in melphalan resistance. These enzymes are oxidoreductases that catalyze the NADPH-dependent reduction of a wide array of substrates. In melphalan-resistant multiple myeloma cells, a marked upregulation of AKR1C family members, specifically AKR1C1, AKR1C2, and AKR1C3, has been observed at both the mRNA and protein levels.
The exact mechanism by which AKR1C enzymes contribute to melphalan resistance is still under investigation, but it is thought to be related to their role in prostaglandin (B15479496) synthesis and the regulation of various signaling pathways that promote cell survival. Inhibition of AKR1C enzymes with drugs such as flufenamic acid, ursodeoxycholate, and indomethacin (B1671933) has been shown to selectively target melphalan-resistant cells, suggesting that these enzymes are a potential therapeutic target to overcome resistance.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 6-aminonicotinamide (B1662401) |
| 6-phosphogluconic acid |
| Adenosine triphosphate (ATP) |
| Buthionine sulfoximine (BSO) |
| D-ribose-5-phosphate |
| Erythrose-4-phosphate |
| Flufenamic acid |
| Glutathione (GSH) |
| Guanine |
| Guanosine |
| Indomethacin |
| Melphalan |
| NADPH |
| Ribose-5-phosphate |
| Ribulose-5-phosphate |
Research on the Warburg Effect (Aerobic Glycolysis) in Resistance
Microenvironmental Influences on Melphalan Resistance
The tumor microenvironment, particularly within the bone marrow, plays a pivotal role in fostering drug resistance. This is not a passive process; rather, it involves dynamic and reciprocal interactions between cancer cells and the surrounding stromal cells, extracellular matrix (ECM), and soluble factors. These interactions can provide a protective niche for cancer cells, shielding them from the cytotoxic effects of melphalan.
Cell Adhesion-Mediated Drug Resistance (CAM-DR) Mechanisms
Cell adhesion-mediated drug resistance (CAM-DR) is a phenomenon whereby the adhesion of cancer cells to components of the bone marrow microenvironment confers a transient, de novo resistance to chemotherapy. Current time information in Las Vegas, NV, US. This form of resistance is particularly relevant to melphalan and is initiated by the binding of myeloma cells to fibronectin and bone marrow stromal cells (BMSCs).
The primary mediators of this adhesion are integrins, specifically very late antigen-4 (VLA-4, or α4β1) and very late antigen-5 (VLA-5, or α5β1), which are expressed on the surface of myeloma cells. The binding of these integrins to their ligands on BMSCs and the ECM, such as fibronectin, triggers a cascade of intracellular signaling events that promote cell survival.
Several signaling pathways have been implicated in CAM-DR. Adhesion via β1-integrin can lead to alterations in the nuclear pool of topoisomerase IIβ, increased levels of the cyclin-dependent kinase inhibitor p27kip1, and changes in the availability of FLICE-like inhibitory protein (Flipl) binding to Fas-associated death domain, all of which can inhibit apoptosis. Furthermore, the adhesion of myeloma cells to fibronectin has been shown to activate the NF-κB pathway, a key regulator of cell survival and proliferation. This activation can be triggered by the secretion of tumor necrosis factor-ɑ (TNF-ɑ) by myeloma cells upon binding to BMSCs.
A key consequence of CAM-DR is the protection of myeloma cells from melphalan-induced apoptosis. Current time information in Las Vegas, NV, US. Studies have shown that myeloma cells adhered to fibronectin are shielded from the cytotoxic effects of melphalan, a protection that is not due to reduced drug accumulation. Current time information in Las Vegas, NV, US. Instead, this protection is associated with the inhibition of mitochondrial depolarization and the subsequent activation of caspases, key executioners of apoptosis. Current time information in Las Vegas, NV, US. Adherent cells also exhibit significantly reduced levels of the pro-apoptotic protein Bim. This transient protection afforded by CAM-DR may allow cancer cells to survive initial drug exposure and subsequently develop more permanent and complex mechanisms of resistance.
Table 1: Key Molecules and Pathways in Cell Adhesion-Mediated Drug Resistance (CAM-DR) to Melphalan
| Molecule/Pathway | Function in CAM-DR | References |
|---|---|---|
| VLA-4 (α4β1 Integrin) | Mediates adhesion of myeloma cells to fibronectin and BMSCs, initiating survival signals. | |
| VLA-5 (α5β1 Integrin) | Mediates adhesion of myeloma cells to fibronectin, contributing to resistance. | |
| Fibronectin | An ECM protein that, upon binding to integrins, triggers intracellular signaling pathways that protect against melphalan-induced apoptosis. | |
| NF-κB Pathway | Activated upon cell adhesion, it promotes the transcription of pro-survival genes. | |
| p27kip1 | A cyclin-dependent kinase inhibitor whose levels are increased upon adhesion, potentially contributing to cell cycle arrest and resistance. | |
| Bim | A pro-apoptotic protein whose levels are significantly reduced in adherent cells, leading to inhibition of apoptosis. |
Modification of the Bone Microenvironment and its Impact
The bone marrow microenvironment is not a static entity; it is actively modified by the presence of cancer cells, and these modifications can, in turn, enhance drug resistance. Melphalan itself can induce changes in the bone marrow, further contributing to a protective environment for resistant cells.
A critical component of the bone marrow microenvironment is the bone marrow stromal cells (BMSCs). The interaction between myeloma cells and BMSCs is a two-way street that fosters tumor progression and drug resistance. Myeloma cells can induce BMSCs to secrete a variety of cytokines and growth factors, most notably interleukin-6 (IL-6). Elevated levels of IL-6 are strongly associated with melphalan resistance. IL-6 promotes the survival of melphalan-resistant cells by activating downstream signaling pathways such as the JAK/STAT3 and PI3K/Akt pathways, which upregulate anti-apoptotic proteins. In fact, high-dose melphalan treatment can lead to increased IL-6 production, creating a feedback loop that facilitates the survival of resistant clones.
The cellular components of the bone, osteoclasts and osteoblasts, also play a significant role in melphalan resistance. Osteoclasts, the cells responsible for bone resorption, can promote the growth and survival of myeloma cells. There is evidence to suggest that melphalan treatment can enhance osteoclast formation, leading to a remodeling of the endosteal niche that can reactivate dormant, and often drug-resistant, myeloma cells. This creates a vicious cycle where the treatment itself contributes to the conditions that favor tumor relapse. Conversely, myeloma cells are known to suppress the activity of osteoblasts, the cells responsible for bone formation. This suppression not only contributes to the osteolytic bone disease characteristic of multiple myeloma but may also remove a potential check on tumor growth, as osteoblasts can have suppressive effects on myeloma cells.
Extracellular vesicles (EVs), including exosomes, are another means by which the bone marrow microenvironment is modified to support drug resistance. Myeloma cells can release EVs that are taken up by BMSCs, leading to the transformation of these cells into cancer-associated fibroblasts (CAFs). These CAFs can then secrete cytokines, such as IL-6 and TGF-β, that further support a tumor-permissive microenvironment. Interestingly, treatment with melphalan can stimulate the release of these "chemoexosomes" from myeloma cells, potentially amplifying the signals that promote drug resistance.
Table 2: Impact of Bone Marrow Microenvironment Modification on Melphalan Resistance
| Microenvironmental Component | Modification | Impact on Melphalan Resistance | References |
|---|---|---|---|
| Bone Marrow Stromal Cells (BMSCs) | Increased secretion of IL-6 and other cytokines upon interaction with myeloma cells. | Activation of pro-survival pathways (JAK/STAT3, PI3K/Akt) in myeloma cells, leading to resistance. | |
| Osteoclasts | Enhanced formation and activity, partly induced by melphalan itself. | Remodeling of the endosteal niche, which can reactivate dormant, drug-resistant myeloma cells. | |
| Osteoblasts | Suppression of differentiation and function by myeloma cells. | Reduced bone formation and potential loss of a suppressive influence on myeloma cell growth. | |
| Extracellular Vesicles (EVs) | Release of "chemoexosomes" by myeloma cells, especially after melphalan treatment. | Transformation of BMSCs into cancer-associated fibroblasts (CAFs), which secrete pro-tumorigenic cytokines. |
Investigation of Cross-Resistance Patterns to Other DNA-Damaging Agents
The development of resistance to melphalan can sometimes confer resistance to other DNA-damaging agents, a phenomenon known as cross-resistance. However, this is not always the case, and understanding these patterns is crucial for designing effective second-line therapies.
Studies have demonstrated cross-resistance between melphalan and other classic alkylating agents. For instance, a chlorambucil-resistant cell line was shown to have cross-resistance to melphalan and nitrogen mustard. More recent research has shown that retinoblastoma cell models made resistant to melphalan also exhibit reduced sensitivity to topotecan (B1662842) and carboplatin. The mechanisms underlying this cross-resistance can be multifactorial and may involve the upregulation of drug efflux pumps, such as ABC transporters, and alterations in DNA repair pathways.
Conversely, a lack of cross-resistance has been observed with certain agents. Bendamustine (B91647), a hybrid alkylating agent and purine analog, has been shown to be effective in patients refractory to conventional DNA-damaging agents, including melphalan. While some studies suggest that bendamustine does not overcome melphalan resistance and vice versa due to similar mechanisms of action involving reactive oxygen species and the p53 pathway, other research indicates that bendamustine can induce cell death in melphalan-resistant cells through a distinct mechanism known as mitotic catastrophe. This involves the downregulation of key mitotic checkpoint proteins like Aurora kinase A and Polo-like kinase-1. This suggests that while there may be some overlap in their mechanisms of action, there are also key differences that can be exploited therapeutically.
The patterns of cross-resistance with platinum-based drugs like cisplatin (B142131) are complex. While both melphalan and cisplatin are DNA cross-linking agents, the mechanisms by which these cross-links are repaired appear to be distinct. For example, plasma cells from melphalan-resistant multiple myeloma patients showed significant "unhooking" of melphalan-induced DNA interstrand cross-links (ICLs) but were unable to repair cisplatin-induced ICLs. This suggests that the acquired resistance mechanisms are drug-specific.
Cross-resistance has also been observed with doxorubicin. Doxorubicin-resistant cell lines have been shown to display moderate resistance to melphalan. This pleiotropic resistance is often associated with decreased drug accumulation due to enhanced drug efflux.
Table 3: Cross-Resistance Patterns of Melphalan with Other DNA-Damaging Agents
| Agent | Cross-Resistance with Melphalan | Potential Mechanisms | References |
|---|---|---|---|
| Topotecan | Yes | Overexpression of ABC transporters, alterations in DNA repair pathways. | |
| Carboplatin | Yes | Overexpression of ABC transporters. | |
| Bendamustine | No (in some contexts) | Induction of mitotic catastrophe in melphalan-resistant cells. | |
| Cisplatin | Complex and context-dependent | Distinct DNA interstrand cross-link repair mechanisms. | |
| Doxorubicin | Yes (moderate) | Decreased drug accumulation due to enhanced drug efflux. | |
| Chlorambucil (B1668637) | Yes | Shared mechanisms of action as alkylating agents. |
Preclinical and in Vitro Mechanistic Studies of Melphalan and Its Derivatives
Development and Utilization of In Vitro Models for Mechanistic Research
In vitro models are fundamental tools for elucidating the mechanisms of action of chemotherapeutic agents like melphalan (B128) and for developing novel, more effective derivatives. These models, which include established cancer cell lines and primary cells from patients, allow for controlled investigations into drug sensitivity, resistance, and molecular pathways.
Application of Human Cancer Cell Lines
Human cancer cell lines are instrumental in the preclinical evaluation of melphalan and its derivatives across a spectrum of malignancies.
Multiple Myeloma: Melphalan is a cornerstone of therapy for multiple myeloma (MM). Consequently, a variety of MM cell lines have been used to study its efficacy and mechanisms of resistance. For instance, the melphalan-sensitive RPMI-8226 cell line and its resistant counterpart, 8226/LR-5, have been pivotal in understanding acquired resistance. Studies have shown that the prodrug melphalan-flufenamide (melflufen) exhibits greater potency than melphalan in MM cell lines, including those resistant to melphalan and other agents like bortezomib (B1684674) and dexamethasone (B1670325). The increased cytotoxicity of melflufen is attributed to its rapid and high intracellular accumulation of melphalan. Mechanistic studies have revealed that melflufen's activity is dependent on aminopeptidase (B13392206) N for its conversion to melphalan and that it induces apoptosis through caspase activation, generation of reactive oxygen species, and DNA damage.
Leukemia: In acute myeloid leukemia (AML) cell lines such as MV-4-11, HL60, Kasumi-1, and KGI-A, melflufen has demonstrated potent cytotoxic activity, with IC50 values significantly lower than those of melphalan. Notably, the combination of melflufen with cytarabine (B982) showed synergistic effects in the HL-60 cell line. Studies on various hematological malignancy cell lines, including those for leukemia, have shown that novel melphalan analogs can induce DNA damage and mitotic catastrophe.
Neuroblastoma: The melphalan prodrug J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) has shown high cytotoxic activity in several neuroblastoma cell lines, proving to be significantly more potent than melphalan itself. This enhanced activity was inhibited by bestatin, an aminopeptidase inhibitor, confirming its prodrug nature. J1 was found to induce apoptosis and act synergistically with etoposide (B1684455) in drug-resistant cells.
Ovarian Cancer: Melphalan is used in the treatment of ovarian cancer. In the A2780 ovarian cancer cell line, a resistant subline (A2780/AF-R) developed cross-resistance to melphalan, among other drugs.
Breast Cancer: Studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have been crucial for understanding melphalan resistance. A melphalan-resistant MCF-7 derivative (Me1R MCF-7) demonstrated that resistance was mediated by decreased drug accumulation due to an altered system L amino acid transporter. The prodrug melflufen was found to be more effective than melphalan in reducing the viability of cancerous breast epithelial cells compared to normal cells.
Colon Carcinoma: A range of colon cancer cell lines have been tested for their sensitivity to melphalan. The HCT-8 and RKO-AS45-1 cell lines were among the most sensitive, while NCI-H747 and SW1116 were more resistant. The average concentration of melphalan needed to induce apoptosis in colon cancer cell lines was determined to be 70.1 μM. Immunohistochemical studies have successfully visualized melphalan-DNA adducts in colon cancer cell lines like HT29, SW480, and SW1116. Dipeptide derivatives of melphalan have also been evaluated for their cytotoxicity in the Caco-2 human colon carcinoma cell line.
Table 1: Melphalan and its Derivatives in Human Cancer Cell Lines
| Cancer Type | Cell Line(s) | Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Multiple Myeloma | RPMI-8226, 8226/LR-5, MM.1S, MM.1R, ANBL-6.WT, ANBL-6.BR | Melphalan, Melphalan-flufenamide | Melflufen is more potent than melphalan, overcomes resistance, and induces apoptosis. | |
| Leukemia | MV-4-11, HL60, Kasumi-1, KGI-A, THP1 | Melphalan, Melphalan-flufenamide, Novel Analogs | Melflufen and novel analogs show high cytotoxicity; synergy with cytarabine. | |
| Neuroblastoma | SH-SY5Y, SK-N-SH, SK-N-BE(2) | Melphalan, J1 | J1 is significantly more potent than melphalan and induces apoptosis. | |
| Ovarian Cancer | A2780, A2780/AF-R | Melphalan | Development of cross-resistance to melphalan observed. | |
| Breast Cancer | MCF-7, MDA-MB-231, D492, D492HER2 | Melphalan, Melphalan-flufenamide | Resistance linked to decreased drug uptake; melflufen shows selective toxicity. | |
| Colon Carcinoma | HCT-8, RKO-AS45-1, NCI-H747, SW1116, HT29, Caco-2 | Melphalan, Dipeptide derivatives | Varied sensitivity to melphalan; visualization of DNA adducts. |
Studies with Primary Patient-Derived Cells
To complement studies with established cell lines, research using primary cells from patients provides a more direct understanding of melphalan's effects in a clinically relevant context.
Peripheral Blood Mononuclear Cells (PBMCs): Studies on PBMCs from multiple myeloma patients have been instrumental in developing predictive biomarkers for treatment response. The extent of DNA damage and repair in PBMCs after in vitro melphalan treatment has been shown to correlate with clinical outcomes after high-dose melphalan therapy. It has been noted that PBMCs are significantly less sensitive to melphalan and its derivatives compared to cancer cells, suggesting a favorable therapeutic index. For instance, melflufen was found to be about seven-fold more potent in primary AML patient cells than in normal PBMCs. Similarly, other novel melphalan derivatives have shown reduced cytotoxic effects on PBMCs compared to their effects on leukemia and myeloma cell lines.
Bone Marrow Plasma Cells: Direct analysis of bone marrow plasma cells from multiple myeloma patients has provided insights into the in vivo efficacy of melphalan. Following high-dose melphalan and autologous stem cell transplantation (ASCT), a significant reduction in malignant plasma cells is observed, though not complete eradication in all patients. Studies have also investigated the impact of the initial burden of bone marrow plasma cells on outcomes after high-dose melphalan and ASCT in patients with light chain amyloidosis, a related plasma cell disorder. In some cases of plasma cell myeloma treated with melphalan, therapy-related acute promyelocytic leukemia has been reported, highlighting the need for long-term monitoring.
Characterization of Multidrug-Resistant Cell Line Models
The development of drug resistance is a major limitation in cancer therapy. In vitro models of multidrug resistance are crucial for understanding the underlying mechanisms and for developing strategies to overcome it.
Melphalan-Resistant Myeloma Cells: The RPMI-8226/LR5 cell line, a melphalan-resistant derivative of the RPMI-8226 multiple myeloma cell line, has been extensively characterized. This cell line exhibits approximately a 7-fold resistance to melphalan and shows partial cross-resistance to other alkylating agents. Resistance in this model is not due to reduced drug accumulation but is associated with a significant reduction in the formation of DNA interstrand cross-links and elevated levels of intracellular nonprotein thiols. Further studies comparing acquired resistance (in LR5 cells) with de novo resistance (induced by cell adhesion) revealed different molecular profiles, with acquired resistance involving the Fanconi anemia DNA repair pathway.
Overcoming Resistance with Prodrugs: The prodrug melphalan-flufenamide has demonstrated the ability to overcome resistance in various cell line models. It is effective against melphalan-resistant myeloma cells (LR5) and also cells resistant to other drugs like bortezomib (ANBL-6.BR) and dexamethasone (MM.1R). The increased potency of melflufen is linked to its ability to induce rapid and irreversible DNA damage.
Resistance in Other Cancers: A melphalan-resistant breast cancer cell line (Me1R MCF-7) was developed by serially incubating the parent MCF-7 line with increasing melphalan concentrations. This model showed that resistance was due to decreased melphalan uptake, specifically implicating an alteration in the system L amino acid transporter.
Application of In Vivo Preclinical Models
In vivo models, particularly those involving human tumor xenografts in immunodeficient animals, are essential for evaluating the therapeutic efficacy of melphalan and its derivatives in a more complex biological system.
Human Xenograft Models for Studying Melphalan Efficacy
Multiple Myeloma: Human multiple myeloma xenograft models have been pivotal in demonstrating the in vivo superiority of melphalan prodrugs. In a human plasmacytoma MM.1S xenograft mouse model, treatment with melphalan-flufenamide significantly inhibited tumor growth and prolonged survival compared to equimolar doses of melphalan. These in vivo results corroborated in vitro findings, confirming the enhanced anti-myeloma activity of melflufen. The potent in vivo efficacy of melflufen is attributed to its ability to cause rapid and irreversible DNA damage, thereby overcoming melphalan resistance.
Neuroblastoma: The efficacy of the melphalan prodrug J1 was also tested in neuroblastoma xenograft models. In athymic mice and rats with SH-SY5Y or SK-N-BE(2) neuroblastoma xenografts, J1 treatment significantly inhibited tumor growth more effectively than melphalan. This inhibition was associated with increased caspase-3 activation, reduced tumor cell proliferation, and decreased vascular density within the tumors.
Methodologies for Cellular Response Assessment in Research
The preclinical evaluation of melphalan and its derivatives relies on a variety of in vitro assays to elucidate their mechanisms of action and determine their efficacy against cancer cells. These methodologies provide critical insights into how these alkylating agents affect cellular viability, genetic integrity, and programmed cell death pathways.
Cytotoxicity and Cell Viability Assays (e.g., Resazurin (B115843), MTT)
Cytotoxicity and cell viability assays are fundamental in the initial screening and characterization of melphalan and its analogs. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells in a culture.
The Resazurin assay is a commonly used method to assess the cytotoxicity of melphalan and its derivatives. This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin (B1680543). The degree of fluorescence is directly proportional to the number of viable cells. For instance, in a study evaluating novel melphalan derivatives, the resazurin reduction assay was employed to determine the half-maximal inhibitory concentration (IC50) in various hematological malignancy cell lines, such as HL60, THP1, and RPMI8226, after 48 hours of incubation. It's important to note that resazurin itself can be toxic to cells at higher concentrations, and the product, resorufin, can be further metabolized, which can affect the linearity of the assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell viability. In this assay, the yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The resulting formazan crystals are then solubilized, and the absorbance is measured, which correlates with the number of metabolically active cells. Unlike the resazurin assay, the MTT assay requires a solubilization step because the formazan product is insoluble in water.
Both assays are valuable tools for high-throughput screening of melphalan analogs and for determining their dose-dependent cytotoxic effects on cancer cells.
Table 1: Comparison of Common Cytotoxicity and Cell Viability Assays
| Assay | Principle | Detection | Key Features |
|---|---|---|---|
| Resazurin | Reduction of resazurin to fluorescent resorufin by viable cells. | Fluorometric/Colorimetric | No cell lysis required, allowing for kinetic monitoring. |
| MTT | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases. | Colorimetric | Requires cell lysis to solubilize formazan crystals. |
Genotoxicity Assays (e.g., Alkaline Comet Assay, γH2AX analysis)
Genotoxicity assays are crucial for evaluating the DNA-damaging effects of melphalan, an alkylating agent that functions by inducing DNA lesions.
The Alkaline Comet Assay , or single-cell gel electrophoresis (SCGE), is a sensitive method used to detect DNA strand breaks and alkali-labile sites in individual cells. In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Studies have shown that melphalan and its derivatives induce DNA damage in a time-dependent manner in various cancer cell lines, as measured by the percentage of DNA in the comet tail. This assay is more sensitive than some other cytogenetic tests and can predict cytogenetic damage.
γH2AX analysis is another highly sensitive method to detect DNA double-strand breaks (DSBs), a severe form of DNA damage. When DSBs occur, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy or flow cytometry. The number of foci is directly proportional to the number of DSBs. The γH2AX assay is considered more reliable and robust than the comet assay for detecting DNA damage induced by certain genotoxic agents. Research has demonstrated that melphalan treatment leads to the formation of γH2AX foci, indicating the induction of DSBs as part of its mechanism of action.
Table 2: Key Genotoxicity Assays for Melphalan
| Assay | Principle | Endpoint Measured | Application in Melphalan Research |
|---|---|---|---|
| Alkaline Comet Assay | Electrophoretic migration of damaged DNA from the nucleus. | DNA strand breaks and alkali-labile sites. | Quantifying melphalan-induced DNA damage in individual cancer cells. |
| γH2AX Analysis | Immunodetection of phosphorylated histone H2AX at sites of DNA double-strand breaks. | DNA double-strand breaks. | Assessing the formation of DNA double-strand breaks following melphalan treatment. |
Apoptosis Assays (e.g., Hoechst/Propidium Iodide Staining, Caspase Activity, Mitochondrial Membrane Potential Changes)
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents like melphalan eliminate cancer cells. Various assays are employed to detect and quantify apoptosis.
Hoechst/Propidium Iodide (PI) Staining is a fluorescence microscopy-based method used to distinguish between live, apoptotic, and necrotic cells. Hoechst 33342 is a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium iodide is a red fluorescent dye that can only penetrate cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This double staining allows for the identification of early apoptotic cells (bright blue), late apoptotic cells (pink/violet), and necrotic cells (red).
Caspase Activity Assays measure the activity of caspases, a family of proteases that are central executioners of apoptosis. Caspases 3 and 7 are key effector caspases. Their activity can be measured using fluorogenic substrates, such as those that release a fluorescent group upon cleavage. For example, NucView™ 488 Caspase-3 Substrate is a non-fluorescent substrate that, upon cleavage by caspase-3 in apoptotic cells, releases a high-affinity DNA dye that stains the nucleus green. Studies have shown that melphalan and its derivatives induce apoptosis through the activation of caspases 3/7, 8, and 9.
Mitochondrial Membrane Potential (ΔΨm) Changes are an early hallmark of apoptosis. The disruption of mitochondrial integrity leads to the loss of ΔΨm. This can be assessed using fluorescent probes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and the onset of apoptosis.
Cell Cycle Analysis Techniques
Melphalan, as a DNA-damaging agent, can induce cell cycle arrest, providing time for DNA repair or, alternatively, triggering apoptosis. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.
For cell cycle analysis, cells are typically fixed and stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI) . The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Studies have shown that melphalan and its derivatives can induce cell cycle arrest, often in the G2/M phase. For example, research on multiple myeloma cells demonstrated that melphalan treatment led to a dose-dependent accumulation of cells in the G2 phase. This arrest prevents cells with damaged DNA from proceeding through mitosis. By analyzing changes in cell cycle distribution over time and with different drug concentrations, researchers can gain insights into the cytostatic effects of melphalan.
Metabolic Profiling Approaches (e.g., Proteometabolomics, LC-MS)
Metabolic profiling has emerged as a powerful tool to understand the complex cellular responses to drugs like melphalan, particularly in the context of drug resistance.
Proteometabolomics combines proteomics and metabolomics to provide a more comprehensive view of cellular processes. This approach can be used to investigate mechanisms of melphalan resistance by examining changes in drug metabolism, endogenous metabolites, and protein activity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique in metabolic profiling. LC-MS-based metabolomics can be used for untargeted analysis to compare the steady-state levels of endogenous intracellular metabolites between melphalan-sensitive and -resistant cells. It can also be used for targeted analysis to monitor the intracellular and extracellular metabolism of melphalan and the formation of its hydrolysis products, such as monohydroxymelphalan and dihydroxymelphalan. These approaches have revealed that melphalan resistance can be associated with alterations in metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway, purine (B94841) and pyrimidine (B1678525) metabolism, and glutathione (B108866) metabolism.
Gene Expression and Protein Profiling Methods (e.g., Transcriptomics, Proteomics, Western Blot, ChIP-PCR, Microarray)
Understanding how melphalan affects gene and protein expression is crucial for elucidating its mechanism of action and identifying biomarkers of response and resistance.
Transcriptomics , the study of the complete set of RNA transcripts, can be performed using techniques like microarrays and RNA sequencing (RNA-Seq). Microarrays allow for the simultaneous analysis of the expression levels of thousands of genes, providing a global view of the transcriptional response to melphalan. This can help identify genes and pathways that are up- or downregulated following drug treatment.
Proteomics is the large-scale study of proteins. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, revealing changes in protein abundance in response to melphalan.
Western Blot is a widely used technique to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. This method is often used to validate findings from proteomics studies and to investigate the expression levels of specific proteins involved in DNA repair, apoptosis, and cell cycle control in response to melphalan.
Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) , it can be used to determine if a specific protein is associated with a particular genomic region. This can be valuable for studying how melphalan-induced DNA damage affects the binding of DNA repair proteins or transcription factors to chromatin.
Modulation of Melphalan Activity in Preclinical Settings
The efficacy of melphalan, a cornerstone in the treatment of multiple myeloma, can be significantly influenced by various modulatory agents and strategies in preclinical models. These approaches aim to enhance its cytotoxic effects, overcome resistance, and improve therapeutic outcomes. This section delves into the preclinical and in vitro mechanistic studies that explore the modulation of melphalan's activity through sensitization strategies, combination with other mechanistically relevant agents, and strategies to overcome acquired resistance by targeting metabolic pathways.
Sensitization Strategies (e.g., Hyperthermia, Ethacrynic Acid)
Preclinical research has identified several strategies to sensitize cancer cells to melphalan, thereby increasing its therapeutic window. These strategies often involve physical methods like hyperthermia or pharmacological agents such as ethacrynic acid.
Hyperthermia: The application of heat, or hyperthermia, has been shown to potentiate the cytotoxicity of melphalan. Studies in Chinese hamster ovary (CHO) cells, including both drug-sensitive (AuxB1) and multidrug-resistant (CH(R)C5) lines, have demonstrated that hyperthermia (41-43°C) enhances the cell-killing effects of melphalan. This potentiation is observed with and without the presence of other sensitizing agents. The increased cytotoxicity is, in part, attributed to the accelerated rate of melphalan decomposition at higher temperatures. In a human cell culture model simulating isolated limb perfusion, melphalan levels decreased to 27% of the initial concentration after one hour at 41.5°C, compared to 50% at 37°C, while still showing enhanced cytotoxicity.
Ethacrynic Acid: Ethacrynic acid, an inhibitor of glutathione S-transferase (GST), has been investigated for its ability to enhance melphalan's efficacy. GSTs are involved in the detoxification of melphalan through conjugation with glutathione (GSH), and their inhibition is a key strategy to increase the intracellular concentration and activity of the drug. In preclinical models, ethacrynic acid has been shown to increase the sensitivity of melanoma cells to melphalan. Interestingly, while ethacrynic acid alone did not alter melphalan's cytotoxicity at 37°C in CHO cells, it became cytotoxic at elevated temperatures, acting as a thermosensitizer. The combination of ethacrynic acid, hyperthermia, and melphalan has proven effective even against multidrug-resistant cells that overexpress P-glycoprotein. Other GST inhibitors, such as sulfasalazine, have also been studied in combination with melphalan, although with variable results in clinical settings.
| Sensitization Strategy | Model System | Key Findings |
| Hyperthermia | Chinese hamster ovary (CHO) cells | Potentiated melphalan cytotoxicity at 41-43°C. |
| Human cell culture model | Accelerated melphalan decomposition and enhanced cytotoxicity at 41.5°C. | |
| Ethacrynic Acid | Chinese hamster ovary (CHO) cells | Acted as a thermosensitizer, enhancing melphalan cytotoxicity at elevated temperatures. |
| Human melanoma cells | Increased sensitivity to melphalan. |
Combination Studies with Other Mechanistically Relevant Agents
Combining melphalan with other agents that have complementary mechanisms of action is a promising strategy to enhance its antitumor activity and overcome resistance. Preclinical studies have explored combinations with DNA repair inhibitors, histone deacetylase inhibitors, proteasome inhibitors, immunomodulatory drugs, IL-6 signaling inhibitors, venetoclax (B612062), and etoposide.
DNA Repair Inhibitors: Since melphalan acts by inducing DNA damage, inhibiting the cell's DNA repair mechanisms can synergistically enhance its effects.
ATR Inhibitors: Inhibition of the ATR kinase, a key component of the DNA damage response, with compounds like VX-970, has shown strong synergy with melphalan in multiple myeloma models. This combination was effective in reducing cell proliferation, inducing apoptosis, and was even potent against melphalan-resistant cells. The synergy is attributed to the reliance of myeloma cells on ATR for repairing the DNA damage caused by melphalan.
Exportin 1 (XPO1) Inhibitors: Inhibitors of XPO1, such as selinexor (B610770) and eltanexor, have been shown to sensitize human multiple myeloma cells, including melphalan-resistant lines, to melphalan. The synergistic effect stems from increased DNA damage and decreased DNA repair, partly through the inhibition of the Fanconi anemia (FA) pathway.
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can alter chromatin structure and gene expression, sensitizing cancer cells to chemotherapy.
Panobinostat (B1684620) (LBH589): This potent HDAC inhibitor has demonstrated synergistic anti-myeloma effects when combined with melphalan both in vitro and in vivo. The combination leads to increased histone acetylation, induction of apoptosis, and inhibition of cell proliferation. Clinical trials have explored this combination, though balancing efficacy and toxicity remains a challenge.
SNDX-275: This class I HDAC inhibitor also shows powerful synergism with melphalan in multiple myeloma cells, leading to enhanced caspase-dependent apoptosis and mitotic catastrophe. The mechanism involves the intensification of the DNA damage response.
Proteasome Inhibitors: Proteasome inhibitors disrupt protein homeostasis and can enhance the efficacy of DNA-damaging agents.
Bortezomib: Preclinical data suggest that combining bortezomib with melphalan induces synergistic myeloma cell apoptosis, partly by inhibiting DNA repair. The sequence of administration appears to be important, with bortezomib given after melphalan showing greater plasma cell apoptosis.
CEP-18770: This novel proteasome inhibitor, when combined with melphalan, induces synergistic inhibition of multiple myeloma cell viability in vitro and completely prevents the growth of both melphalan-sensitive and -resistant tumors in xenograft models.
Immunomodulatory Drugs (IMiDs): IMiDs have direct anti-myeloma effects and also modulate the immune system.
Lenalidomide (B1683929) and Pomalidomide: Preclinical models have demonstrated that IMiDs can have synergistic activities with other anti-myeloma therapies, including alkylating agents like melphalan. In clinical practice, lenalidomide in combination with melphalan and prednisone (B1679067) has been a standard of care for transplant-ineligible newly diagnosed multiple myeloma patients.
IL-6 Signaling Inhibitors: Interleukin-6 (IL-6) is a key cytokine that promotes proliferation and drug resistance in multiple myeloma.
Siltuximab: This IL-6-neutralizing monoclonal antibody has been shown to enhance melphalan's cytotoxicity in various human myeloma cell lines, including melphalan-resistant ones. The combination attenuated cell proliferation, enhanced apoptosis, and partially overcame melphalan resistance by inhibiting the pro-survival PI3-K/Akt signaling pathway.
Venetoclax: Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.
Preclinical studies have shown that venetoclax can potentiate the cytotoxicity of alkylating agents like melphalan in multiple myeloma and acute myeloid leukemia cells. The combination of venetoclax with gemcitabine, busulfan, and melphalan exerted synergistic cytotoxicity in multiple myeloma cell lines.
Etoposide: Etoposide is a topoisomerase II inhibitor that also induces DNA damage.
The combination of a novel melphalan prodrug, J1, with etoposide resulted in synergistic cytotoxic effects in all tested neuroblastoma cell lines. This suggests that combining different classes of DNA-damaging agents can be a highly effective strategy.
| Combination Agent Class | Example Agent(s) | Mechanism of Synergy | Model System |
| DNA Repair Inhibitors | VX-970 (ATR inhibitor), Selinexor (XPO1 inhibitor) | Enhanced DNA damage, inhibition of DNA repair pathways (e.g., ATR, Fanconi anemia) | Multiple Myeloma |
| HDAC Inhibitors | Panobinostat, SNDX-275 | Increased histone acetylation, intensified DNA damage response, enhanced apoptosis | Multiple Myeloma |
| Proteasome Inhibitors | Bortezomib, CEP-18770 | Inhibition of DNA repair, disruption of protein homeostasis | Multiple Myeloma |
| Immunomodulatory Drugs | Lenalidomide, Pomalidomide | Direct anti-myeloma effects and immune modulation | Multiple Myeloma |
| IL-6 Signaling Inhibitors | Siltuximab | Inhibition of pro-survival signaling (PI3-K/Akt), enhanced apoptosis | Multiple Myeloma |
| BCL-2 Inhibitors | Venetoclax | Potentiation of apoptosis | Multiple Myeloma, Acute Myeloid Leukemia |
| Topoisomerase Inhibitors | Etoposide | Synergistic DNA damage | Neuroblastoma |
Strategies to Overcome Acquired Resistance through Targeting Metabolic Pathways
Acquired resistance to melphalan is a significant clinical challenge. Preclinical studies have revealed that metabolic reprogramming is a key mechanism of resistance, and targeting these altered metabolic pathways can restore sensitivity to melphalan.
Warburg Effect and Glycolysis: Melphalan-resistant multiple myeloma cells often exhibit a metabolic switch towards aerobic glycolysis, also known as the Warburg effect.
Global proteomic and transcriptomic profiling of melphalan-sensitive and -resistant RPMI8226 cell lines revealed that glycolysis was the most significantly altered pathway in resistant cells.
Inhibitors targeting enzymes in the glycolytic and pentose phosphate pathways have shown selective cytotoxicity against melphalan-resistant cells, suggesting that targeting this metabolic switch can overcome resistance.
Pentose Phosphate Pathway (PPP): The PPP provides precursors for nucleotide synthesis and is crucial for DNA repair.
Metabolomic studies have shown that levels of PPP metabolites are higher in melphalan-resistant cell lines. This is consistent with the increased demand for DNA repair in response to melphalan-induced damage.
Pharmacological targeting of 6-phosphogluconate dehydrogenase, a key enzyme in the PPP, with 6-aminonicotinamide (B1662401) successfully overcame melphalan resistance in preclinical models.
Glutathione (GSH) Metabolism: Increased intracellular levels of GSH can detoxify melphalan, contributing to resistance.
Melphalan-resistant cell lines have been shown to have increased levels of GSH.
Inhibition of GSH synthesis with buthionine sulfoximine (B86345) (BSO) synergistically enhanced melphalan's activity against multiple myeloma cell lines and primary patient samples. BSO depletes GSH, leading to increased melphalan-induced DNA damage and apoptosis.
Other Metabolic Pathways:
Melphalan-resistant cells can also show alterations in purine metabolism, glutamine metabolism, and oxidative stress responses.
Resistant cells may become more dependent on glutamine for energy, a process known as glutaminolysis.
Targeting these specific metabolic vulnerabilities presents a promising strategy to overcome melphalan resistance.
| Metabolic Pathway | Alteration in Resistant Cells | Targeting Strategy | Key Findings |
| Glycolysis (Warburg Effect) | Upregulation of glycolytic enzymes | Inhibition of glycolytic enzymes | Selective cytotoxicity in resistant cells. |
| Pentose Phosphate Pathway | Increased levels of PPP metabolites | Inhibition of 6-phosphogluconate dehydrogenase (e.g., with 6-aminonicotinamide) | Overcame melphalan resistance. |
| Glutathione (GSH) Metabolism | Increased intracellular GSH levels | Inhibition of GSH synthesis (e.g., with Buthionine sulfoximine) | Synergistic enhancement of melphalan activity. |
| Glutamine Metabolism | Increased dependence on glutaminolysis | Targeting glutamine metabolism | Potential to overcome resistance. |
Synthetic Strategies and Structural Modifications of Melphalan for Research
Principles for the Design of Melphalan (B128) Analogs and Prodrugs
The rational design of melphalan derivatives focuses on overcoming its limitations, such as poor water solubility, high reactivity, and non-specific toxicity. Key strategies involve modifying the electrophilicity of the mustard group, enhancing intracellular accumulation, and developing targeted delivery systems.
A primary approach to creating safer and more effective melphalan analogs is to reduce the high electrophilicity of the nitrogen mustard group. This reactivity is responsible for its potent alkylating ability but also contributes to its toxicity towards healthy cells. By designing molecules where the nitrogen mustard is less reactive, researchers aim to develop compounds that are more stable in circulation and are selectively activated within the tumor microenvironment. This strategy has been historically successful in the development of clinically useful nitrogen mustard agents like chlorambucil (B1668637) and cyclophosphamide.
One method involves creating prodrugs, which are inactive compounds that are converted to the active melphalan form at the tumor site. For example, C-Mel is a cephalosporin (B10832234) carbamate (B1207046) derivative of melphalan designed to be activated by a β-lactamase enzyme targeted to the tumor. This targeted activation minimizes systemic exposure to the highly reactive melphalan.
Increasing the concentration of melphalan within cancer cells is a critical strategy to improve its cytotoxic effects. Melphalan's uptake into cells is partly mediated by amino acid transporters, but this process can be inefficient. Several approaches are being explored to boost its intracellular accumulation.
Increased Lipophilicity: One strategy is to increase the lipophilicity (fat-solubility) of melphalan derivatives. Esterification of the carboxylic acid group or the formation of dipeptide derivatives can create more lipophilic compounds that can more easily diffuse across the cell membrane. Once inside the cell, these derivatives are often hydrolyzed back to the active, more polar form of melphalan, effectively trapping it within the cell. Studies have shown that ester derivatives of melphalan can lead to 5- to 20-times higher intracellular concentrations of cytotoxic metabolites compared to the parent drug.
pH-Dependent Uptake: The acidic environment of many solid tumors can be exploited to enhance melphalan uptake. Lowering the extracellular pH has been shown to increase the passive cellular uptake of melphalan. Furthermore, decreasing the intracellular pH (pHi) may enhance its cytotoxicity by impairing DNA repair mechanisms.
Overcoming Multidrug Resistance: Multidrug resistance (MDR) is a major obstacle in cancer therapy, often mediated by the P-glycoprotein efflux pump which actively removes drugs from the cell. Research has shown that agents like cyclosporine A can reverse melphalan resistance by inhibiting this pump, leading to increased intracellular drug accumulation.
Targeted delivery systems aim to deliver melphalan specifically to cancer cells, thereby increasing its efficacy and reducing systemic toxicity.
Peptide-Drug Conjugates (PDCs): Melflufen (melphalan flufenamide) is a prime example of a PDC. It is a prodrug that consists of melphalan linked to a peptide. This design leverages the fact that some cancer cells overexpress certain aminopeptidases. Melflufen is more lipophilic than melphalan, allowing for rapid cell penetration. Once inside the cancer cell, these peptidases cleave the peptide bond, releasing the active melphalan which then becomes entrapped and exerts its cytotoxic effect. This targeted activation can lead to a significantly higher intracellular concentration of melphalan in tumor cells compared to normal cells.
Dendrimer Nanocarriers: Dendrimers are highly branched, three-dimensional macromolecules that can be used as nanocarriers for drug delivery. They offer a large surface area for attaching targeting ligands and can encapsulate drug molecules within their core. Melphalan has been encapsulated in poly(propylene imine) (PPI) dendrimers. Studies have shown that these dendrimer-melphalan complexes can lead to improved tumor growth inhibition and increased survival rates in animal models. The surface of these dendrimers can be modified, for instance with folic acid, to enhance targeting to cancer cells that overexpress folate receptors, further increasing the specificity of drug delivery and reducing toxicity.
Approaches for Enhancing Intracellular Accumulation
Chemical Synthesis Methodologies for Melphalan Derivatives
The synthesis of melphalan derivatives is a crucial step in developing new and improved anticancer agents. Modifications often target the carboxyl and amino groups of the melphalan molecule to alter its physicochemical and biological properties.
Esterification of the Carboxyl Group
Esterification of the carboxyl group of melphalan is a common strategy to increase its lipophilicity and, consequently, its ability to cross cell membranes. This modification is considered a necessary step to improve the effectiveness of melphalan.
Synthesis of Melphalan Esters: Methyl and ethyl esters of melphalan (EM-MEL and EE-MEL) have been synthesized and evaluated. A general method for synthesizing melphalan methyl esters involves the use of 2,2-dimethoxypropane (B42991) (DMP) in an acidic environment, which yields the corresponding amine derivatives as oils. These are then converted to their hydrochloride salts. Another approach involves a three-step synthesis starting with the protection of the amino group, followed by DCC/DMAP-mediated esterification with a perfluorous alcohol, and finally deprotection of the amino group. The synthesis of melphalan itself can be achieved from L-phenylalanine through a multi-step process involving nitration, esterification, protection of the amino group, reduction of the nitro group, reaction with ethylene (B1197577) oxide, and subsequent chlorination and deprotection.
Impact on Cytotoxicity: Studies have consistently shown that melphalan esters, such as EM-MEL and EE-MEL, exhibit greater cytotoxicity against various cancer cell lines compared to the parent drug.
Amidine Group Modifications
Modification of the amino group of melphalan, often in conjunction with esterification, has led to the development of potent amidine derivatives.
Synthesis of Amidine Derivatives: The synthesis of these derivatives often begins with the reaction of melphalan with an N-formylacetal, such as N-formylmorpholine dimethylacetal, to create a morpholine-containing intermediate. This intermediate can then be further modified. For instance, esterification can be carried out, followed by the introduction of various amidine residues. This has resulted in the creation of novel compounds like methyl esters of melphalan containing thiomorpholine (B91149) (EM-T-MEL), indoline (B122111) (EM-I-MEL), and 4-(4-morpholinyl) piperidine (B6355638) (EM-MORPIP-MEL) residues.
Enhanced Anticancer Activity: The replacement of the amino group with an amidine group, particularly one containing heteroatoms like oxygen and nitrogen, has been shown to significantly increase the anticancer properties of melphalan derivatives. These modifications can lead to compounds with superior cytotoxic, genotoxic, and pro-apoptotic activity compared to melphalan. For example, EM-T-MEL and EM-I-MEL have demonstrated significantly higher cytotoxicity than melphalan in various hematological malignancy cell models.
Table of Synthesized Melphalan Derivatives and their Modifications:
| Derivative Name | Modification of Carboxyl Group | Modification of Amino Group | Reference |
| EM-MEL | Methyl Ester | Unmodified | , , |
| EE-MEL | Ethyl Ester | Unmodified | , , |
| MOR-MEL | Unmodified | Amidine with Morpholine Ring | , |
| DIPR-MEL | Unmodified | Amidine with Dipropyl Chain | , |
| EM-MOR-MEL | Methyl Ester | Amidine with Morpholine Ring | , , |
| EE-MOR-MEL | Ethyl Ester | Amidine with Morpholine Ring | , |
| EM-DIPR-MEL | Methyl Ester | Amidine with Dipropyl Chain | , |
| EE-DIPR-MEL | Ethyl Ester | Amidine with Dipropyl Chain | , |
| EM-T-MEL | Methyl Ester | Amidine with Thiomorpholine Ring | , , |
| EM-I-MEL | Methyl Ester | Amidine with Indoline Ring | , , |
| EM-MORPIP-MEL | Methyl Ester | Amidine with 4-(4-morpholinyl) piperidine | , |
Synthesis of Dipeptide Derivatives
The synthesis of dipeptide derivatives of melphalan is a key strategy aimed at improving its uptake and accumulation within cancer cells. The general approach involves coupling the amino acid melphalan with another amino acid or its ester.
A common synthetic pathway starts with tert-butoxycarbonyl (Boc)-protected melphalan. This protected intermediate is then coupled with various amino acid esters or amides. The coupling reaction is typically facilitated by reagents such as (benzotriazol-1-yloxy)tripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) in the presence of triethylamine, or a combination of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC), N-methylmorpholine (NMM), and 1-hydroxybenzotriazole (B26582) (HOBt). Following the coupling, the product is purified, often using silica (B1680970) gel chromatography. The final step involves the removal of the Boc protecting group, which is usually accomplished using HCl saturated in ethyl acetate, yielding the dipeptide hydrochloride salt that can be further purified by recrystallization.
For example, dipeptides have been synthesized from both L- and D-melphalan with amino acids like L-glutamic acid and L-valine, as well as their corresponding methyl or ethyl esters. One notable example is melphalan flufenamide (melflufen), the ethyl ester of a dipeptide composed of melphalan and p-fluoro-L-phenylalanine. The synthesis of melflufen involves reacting N-tert-butoxycarbonyl-L-melphalan with p-fluorophenylalanine ethyl ester. This process initially gave low yields after purification but was later optimized for larger-scale production.
Research has shown that the esterification of these dipeptides significantly increases their lipophilicity. This enhanced lipophilicity is believed to facilitate cellular uptake via passive diffusion, rather than relying on specific amino acid or oligopeptide transporters. Once inside the cell, the esters are hydrolyzed, releasing the more polar and active melphalan-containing dipeptide, leading to higher intracellular concentrations of the cytotoxic agent compared to treatment with the non-esterified dipeptides.
Creation of Hybrid Molecules (e.g., with Benzylguanidine)
Another innovative approach to modify melphalan is the creation of hybrid molecules that combine its alkylating function with a carrier moiety designed to target specific cancer cells. A significant example is the synthesis of hybrids linking the alkylating component of melphalan with benzylguanidine (BG). This strategy aims to leverage the preferential uptake of benzylguanidine by neuroblastoma cells via the noradrenaline transporter (NAT), thereby directing the cytotoxic effects of melphalan more selectively to these cells.
Researchers have successfully synthesized several melphalan-benzylguanidine (MBG) hybrids. These include dialkylating molecules where the bis(2-chloroethyl)amino group is attached to the benzylguanidine moiety at either the para-position (pMBG), mirroring melphalan's structure, or the meta-position (mMBG). Additionally, monoalkylating hybrid molecules, containing a single (2-chloroethyl)amino group at the para- (pMBG) or meta- (mMBG) position, have also been created.
The synthesis of these hybrids is a multi-step process. For the dialkylating compounds mMBG and pMBG (as trifluoroacetate (B77799) salts), the syntheses involved a three-step linear sequence, achieving total yields of 38% and 27%, respectively. The synthesis of the monoalkylating hybrids was more complex, requiring a six-step sequence and resulting in lower total yields of 7% for mMBG and 11% for pMBG. The resulting trifluoroacetate salts were found to be highly soluble in aqueous media and stable when stored at -20 °C.
Studies on the effects of these hybrid molecules on human neuroblastoma cell lines revealed that the dialkylating hybrids (pMBG and mMBG) were at least as effective as melphalan. Interestingly, the monoalkylating hybrids (pMBG and mMBG) demonstrated even greater effectiveness than melphalan, suggesting a promising avenue for developing more potent and targeted therapies.
Structure-Activity Relationship (SAR) Studies of Melphalan and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the melphalan structure influence its biological activity and for guiding the design of more effective analogs.
The fundamental components of the melphalan structure are essential for its cytotoxic function. The bis(2-chloroethyl)amino group is the critical pharmacophore, responsible for forming a reactive aziridinium (B1262131) ion that alkylates DNA, leading to inter-strand cross-links and subsequent cell death. The presence of the phenylalanine moiety, an amino acid, facilitates its transport into cells and allows for oral administration. The aromatic ring contributes to the molecule's stability, allowing for better distribution throughout the body before the formation of the reactive cation.
SAR studies have explored modifications at several key positions:
The Amino Group: Replacing the amino group with an amidine functionality containing various cyclic residues (e.g., thiomorpholine, indoline) has been shown to increase the cytotoxic and genotoxic properties of the drug. For instance, the thiomorpholine-containing analog (EM-T-MEL) exhibited the highest biological activity among a series of tested compounds, showing greater cytotoxicity than the parent drug in several cancer cell lines.
The Carboxyl Group: Esterification of the carboxyl group is a common modification. This change increases the lipophilicity of the molecule, which can lead to improved cellular uptake. Studies have shown that methyl and ethyl esters of melphalan and its amidine derivatives are often more toxic to cancer cells than their non-esterified counterparts.
The Phenylalanine Moiety: Creating dipeptide analogs, such as melphalan flufenamide, has proven to be a successful strategy. SAR studies revealed that melphalan flufenamide is significantly more potent—over tenfold in some cases—than melphalan itself in various cell lines. This enhanced activity is attributed to its increased lipophilicity and subsequent hydrolysis by intracellular peptidases, leading to accumulation of the active agent within tumor cells.
The Alkylating Group: The creation of monoalkylating benzylguanidine hybrids (pMBG and mMBG) demonstrated that even with only one chloroethyl arm, the resulting compounds were more effective than the parent dialkylating melphalan. This surprising finding suggests that the mechanism of action or the cellular processing of these hybrids may differ significantly from that of melphalan.
These studies underscore that chemical modifications to melphalan's structure can substantially enhance its anticancer properties. The data from these investigations provide a basis for designing new analogs with potentially greater efficacy and improved therapeutic profiles.
Research Findings on Melphalan Derivatives
| Derivative/Analog | Modification Strategy | Key Research Finding | Reference(s) |
| Dipeptide Esters | Coupling of melphalan with amino acid esters (e.g., L-glutamic acid, L-valine) | Increased lipophilicity leads to higher intracellular concentrations of cytotoxic agents via passive diffusion. | |
| Melphalan Flufenamide (Melflufen) | Dipeptide of melphalan and p-fluoro-L-phenylalanine ethyl ester | Showed more than tenfold higher pharmacological activity compared to melphalan in several cancer cell lines. | |
| pMBG and mMBG | Hybrid molecule with benzylguanidine (dialkylating) | At least as effective as melphalan against neuroblastoma cell lines. | |
| pMBG and mMBG | Hybrid molecule with benzylguanidine (monoalkylating) | More effective than melphalan, suggesting a potent mechanism of action. | |
| EM-T-MEL | Amidine derivative (thiomorpholine) with methyl ester | Highest biological activity among tested amidine analogs, with higher cytotoxic and genotoxic properties than melphalan. | |
| Amidine Derivatives | Replacement of the amino group with an amidine functionality | Demonstrated higher activity than melphalan; cytotoxicity correlates with topoisomerase II inhibition. |
Computational and Analytical Research Approaches for Melphalan
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for elucidating the physicochemical properties and biological interactions of pharmaceutical compounds like melphalan (B128). These in silico approaches provide valuable insights into the molecule's behavior at an atomic level, guiding further experimental research and drug design efforts.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP hybrid functional, have been instrumental in characterizing the electronic structure and properties of melphalan. These studies are often performed considering the aqueous environment to simulate physiological conditions. The DFT-B3LYP methodology, often combined with basis sets like def2-TZVPD or 6-311++G(d,p), allows for a detailed investigation of melphalan's geometry and electronic characteristics.
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For melphalan, molecular geometry optimization is typically initiated using structures retrieved from databases like PubChem. Full geometry optimization is then performed using methods like DFT-B3LYP. These calculations determine the most stable arrangement of atoms by minimizing the total energy of the molecule.
Studies have focused on both the canonical (amino acid) and zwitterionic forms of melphalan to understand their relative stabilities. In an aqueous environment, the zwitterionic form of melphalan has been found to be more stable than the canonical form. The optimized geometry provides key information on bond lengths. For instance, in the canonical form of melphalan in a vacuum, the C–Cl bond lengths have been calculated to be 1.817 Å. In water, these bond lengths are slightly longer, at approximately 1.820–1.821 Å.
Table 1: Calculated Bond Lengths (in Å) for Melphalan
| Bond | In Vacuo (Canonical) | In Water (Canonical) |
|---|---|---|
| C–Cl | 1.817 | 1.820, 1.821 |
| N–C | 1.399, 1.455 | 1.391, 1.454 |
| C–O | 1.207 | 1.211 |
| C–O(H) | 1.348 | 1.341 |
| O–H | 0.97 | 0.974 |
| C–N(H2) | 1.463 | 1.463 |
| N–H | 1.015, 1.016 | 1.015, 1.016 |
Data sourced from quantum chemical studies.
Following geometry optimization, various electronic properties of melphalan can be calculated to predict its reactivity. These properties, including adiabatic ionization energy, electron affinity, molecular electronegativity, chemical hardness, and the electrophilicity index, are derived from the total energies of the neutral, cationic, and anionic forms of the molecule.
Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Softer molecules, with lower chemical hardness, are generally more reactive. The electrophilicity index (ω) indicates a molecule's tendency to accept electrons. Studies have shown that in an aqueous solution, the chemical hardness of melphalan decreases, suggesting increased reactivity. Furthermore, the high electrophilicity value of melphalan indicates its tendency to act as an electron acceptor, or a Lewis acid.
Table 2: Calculated Electronic Properties of Canonical Melphalan
| Property | Value | Significance |
|---|---|---|
| Ionization Energy (Ei) | 4.85 eV | Energy required to remove an electron. |
| Chemical Hardness (η) | ~1.9 eV (in water) | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | High | Tendency to accept electrons. |
Data sourced from DFT-B3LYP calculations.
The oxidation and reduction potentials of a molecule are crucial for understanding its behavior in redox reactions. For melphalan, these potentials can be calculated from the Gibbs free energy of the respective oxidation and reduction reactions. Quantum chemical studies have revealed that the canonical form of melphalan possesses a low ionization energy (4.85 eV) and, consequently, a low absolute oxidation potential in the order of -4.92 V. This suggests that melphalan has a considerable capacity to act as an antioxidant. The redox properties of melphalan are significant as they can influence its mechanism of action and potential for inducing oxidative stress in cells.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as melphalan, and a protein receptor at the molecular level.
Molecular docking studies have been employed to predict the binding affinity of melphalan with various protein targets, including Mitogen-activated protein kinase kinase (MAP2K) and the tumor suppressor protein p53. Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between the ligand and the receptor.
In studies involving MAP2K, a key component in a signaling pathway often dysregulated in cancers like melanoma, melphalan was identified as a compound with a high binding affinity. One study reported a binding score of -7.0 for melphalan with MAP2K, suggesting a strong interaction.
The interaction of melphalan with p53, a critical protein in regulating cell cycle and apoptosis, has also been investigated. Molecular docking simulations revealed a binding affinity of -5.0 kcal/mol for melphalan with p53. Interestingly, when melphalan was conjugated with nanodiamond-COOH, the binding affinity was significantly enhanced to -10.9 kcal/mol, indicating a more stable complex. These studies provide insights into the molecular mechanisms that may underlie the therapeutic effects of melphalan.
Table 3: Predicted Binding Affinities of Melphalan with Protein Targets
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| MAP2K | -7.0 |
| p53 | -5.0 |
| p53 (Melphalan-nanodiamond-COOH conjugate) | -10.9 |
Data sourced from molecular docking studies.
Prediction of Binding Affinity (e.g., with MAP2K, P53)
Molecular Dynamics Simulations for Conformational Stability
Advanced Analytical Methodologies in Melphalan Research
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation, identification, and quantification of melphalan in pharmaceutical formulations. The development of an RP-HPLC method involves optimizing various chromatographic conditions to achieve a desired level of performance.
A typical RP-HPLC method for melphalan employs a C18 column, which is a non-polar stationary phase. The mobile phase, which is more polar, often consists of a mixture of water or an aqueous buffer (like phosphate (B84403) or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The ratio of these solvents, the pH of the buffer, and the flow rate are all critical parameters that are adjusted to obtain good separation and a well-shaped chromatographic peak for melphalan. Detection is commonly achieved using a UV detector at a wavelength where melphalan has significant absorbance, such as 210 nm, 254 nm, or 275 nm.
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is carried out according to guidelines from the International Council for Harmonisation (ICH) and involves evaluating several parameters. These include linearity (the ability to produce results proportional to the concentration of the analyte), accuracy (the closeness of the results to the true value), and precision (the degree of agreement among individual tests when the procedure is applied repeatedly). Other important validation parameters are the limit of detection (LOD), the lowest amount of analyte that can be detected, and the limit of quantification (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Table 2: Example of RP-HPLC Method Parameters for Melphalan Analysis
| Parameter | Example Conditions | References |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile, water, and 1% orthophosphoric acid (70:27:3 v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 275 nm | |
| Injection Volume | 20 µL |
Table 3: Example of Validation Data for a Melphalan RP-HPLC Method
| Validation Parameter | Example Result | References |
| Linearity Range | 2.0 - 14.0 µg/mL | |
| Correlation Coefficient (r²) | 0.9985 | |
| Accuracy (% Recovery) | 96.28% - 100.08% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
High-Performance Liquid Chromatography (HPLC) Applications
Optimization of Detection Techniques (e.g., UV Detection)
The accurate quantification of melphalan is frequently accomplished using High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector. The optimization of the UV detection wavelength is a critical parameter to ensure maximum sensitivity and specificity for the analyte. Research has demonstrated that melphalan exhibits significant absorbance across a range of UV wavelengths.
Different studies have identified various optimal wavelengths for the detection of melphalan. For instance, a wavelength of 254 nm has been successfully used for the quantification of melphalan in lyophilized nanosuspension formulations. Other validated methods have employed wavelengths of 210 nm, 260 nm, 261 nm, 265 nm, and 275 nm for its determination in pharmaceutical dosage forms and biological matrices. The selection of a specific wavelength often depends on the sample matrix and the mobile phase composition to minimize interference and maximize the signal-to-noise ratio. For example, a UPLC-UV method for determining melphalan in human plasma set the detector at 261 nm.
Chromatographic Parameter Optimization (e.g., Mobile Phase Composition, Column Chemistry, Flow Rate, Retention Time)
The separation of melphalan from its related impurities and endogenous components is highly dependent on the optimization of chromatographic conditions. These parameters are systematically adjusted to achieve a symmetrical peak shape, adequate retention, and optimal resolution.
Column Chemistry: Reversed-phase chromatography is the most common approach for melphalan analysis. The stationary phase of choice is typically a C18 column, which provides the necessary hydrophobicity to retain the melphalan molecule. The dimensions of the column and the particle size of the packing material are also key factors; for example, a Phenomenex C18 column (150 mm × 4.6 mm, 5 µm particle size) has been used effectively. Another study utilized a Kromasil C18 column (250x4.6mm, 5μm). For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) with columns like the Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm) has been employed.
Mobile Phase Composition: The composition of the mobile phase, a mixture of an aqueous buffer and an organic solvent, is a critical factor influencing retention and selectivity. Various combinations have been optimized for melphalan analysis.
A mixture of acetic acid, water, and methanol (1:49.5:49.5) with the pH adjusted to 4 has been shown to provide good chromatographic separation.
Another common mobile phase consists of acetonitrile, 0.01M potassium dihydrogen phosphate (KH2PO4), and methanol in a ratio of 45:30:25 (v/v/v), with the pH adjusted to 3.8.
For the separation of melphalan and its impurities, a gradient elution with two mobile phases has been used: Mobile Phase A (950 mL water, 50 mL acetonitrile, 1 mL trifluoroacetic acid) and Mobile Phase B (50 mL water, 950 mL acetonitrile, 1 mL trifluoroacetic acid).
A simple mobile phase of acetonitrile, water, and 1% orthophosphoric acid (70:27:3 v/v/v) has also been reported.
Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is frequently used in HPLC methods for melphalan. In UPLC methods, a lower flow rate of 0.6 mL/min has been utilized to accommodate the smaller column dimensions and particle size.
Retention Time: The retention time, the time it takes for melphalan to elute from the column, is a key indicator of the method's performance. Optimized methods report retention times that are sufficiently long to ensure separation from interfering peaks but short enough to allow for a reasonable run time. Reported retention times for melphalan vary depending on the specific chromatographic conditions, with examples including 2.11 minutes in a UPLC method and up to 15 minutes in some HPLC methods.
Table 1: Examples of Optimized Chromatographic Parameters for Melphalan Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Phenomenex C18 (150mm × 4.6 nm, 5µm) | Kromasil C18 (250x4.6mm, 5μm) | Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Acetic acid: Methanol: Water (1: 49.5: 49.5), pH 4 | Acetonitrile: 0.01M KH2PO4: Methanol (45:30:25), pH 3.8 | 25 mM NH4AC (pH 4.7) - Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection (UV) | 254 nm | 210 nm | 261 nm |
| Retention Time | Not specified | Not specified | 2.11 min |
Quantitative Analysis Methodologies (e.g., Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Recovery Studies)
To ensure that an analytical method for melphalan is reliable, accurate, and precise, it must be validated according to established guidelines. This validation process involves evaluating several key performance characteristics.
Linearity: Linearity demonstrates that the detector response is directly proportional to the concentration of melphalan over a specific range. For example, one HPLC-UV method established linearity for melphalan in the concentration range of 10-50 μg/mL with a correlation coefficient of 0.9979. Another UPLC-UV method for plasma samples demonstrated a much wider linear range of 100 to 40,000 ng/mL.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of melphalan that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These values indicate the sensitivity of the method.
An HPLC-UV method reported an LOD of 0.2956 μg/mL and an LOQ of 0.5874 μg/mL.
Another method reported an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL.
A highly sensitive electrochemical sensor for melphalan demonstrated an LOD of 0.03 μM.
Recovery Studies: Recovery studies are performed to assess the accuracy of an analytical method. This is determined by adding a known amount of pure melphalan to a sample matrix and then measuring the amount recovered by the method. A high recovery percentage indicates that the method is able to accurately extract and quantify the analyte from the sample. One validated HPLC method reported a recovery rate of 99.75 ± 0.08%. Another study found an average recovery of 99.40%.
Table 2: Quantitative Performance Characteristics of Melphalan Analytical Methods
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (UPLC-UV) | Method 4 (Electrochemical) |
|---|---|---|---|---|
| Linearity Range | 10 - 50 µg/mL | 2.0 - 14.0 µg/mL | 100 - 40,000 ng/mL | 0.5 - 12.5 µM |
| LOD | 0.2956 µg/mL | 0.5 µg/mL | Not specified | 0.03 µM |
| LOQ | 0.5874 µg/mL | 1.5 µg/mL | 100 ng/mL | Not specified |
| Recovery | 99.75 ± 0.08 % | Not specified | Not specified | Not specified |
Electrochemical Sensing for Melphalan Detection
Electrochemical sensors represent a promising alternative to traditional chromatographic methods for the detection of melphalan, offering advantages such as high sensitivity, rapid response, and cost-effectiveness. Recent research has focused on the development of novel electrode materials to enhance the electrochemical detection of melphalan.
The performance of this g-C3N4@ND-COOH@MoSe2/GCE sensor was evaluated using techniques like cyclic voltammetry and differential pulse voltammetry. The sensor demonstrated excellent performance characteristics for melphalan detection:
Linear Range: A broad linear response was observed in the concentration range of 0.5 to 12.5 μM.
Limit of Detection (LOD): The sensor exhibited a very low detection limit of 0.03 μM, highlighting its high sensitivity.
Selectivity and Reliability: The sensor showed remarkable selectivity in the presence of various interfering substances and was successfully applied to determine melphalan in pharmaceutical products.
These findings underscore the potential of electrochemical sensors as a rapid, sensitive, and accurate tool for the quantification of melphalan in various samples.
Mass Spectrometry-Based Metabolomics for Cellular Pathway Analysis
Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool to investigate the complex cellular responses to drugs like melphalan, particularly in the context of drug resistance. This approach allows for the comprehensive analysis of small-molecule metabolites within a biological system, providing insights into the metabolic pathways that are altered upon drug treatment.
In the study of melphalan resistance in multiple myeloma (MM), liquid chromatography-mass spectrometry (LC-MS)-based metabolomics has been employed to compare the metabolic profiles of drug-sensitive (naïve) and drug-resistant MM cell lines. These studies analyze intracellular and extracellular drug modifications, as well as changes in the levels of endogenous metabolites.
Research has revealed that acquired resistance to melphalan is associated with significant alterations in various metabolic pathways. Untargeted metabolomics studies have identified specific pathways that are dysregulated in resistant cells, including:
Arginine biosynthesis
Nicotinate and nicotinamide (B372718) metabolism
Purine (B94841) biosynthesis
Interestingly, the specific metabolic changes can differ between different cell line models of melphalan resistance, highlighting the heterogeneity of resistance mechanisms. For example, while pathways like purine biosynthesis were altered in multiple resistant models, the specific molecules involved in these changes were different. This systems-level analysis provides a deeper understanding of how cancer cells adapt their metabolism to evade the cytotoxic effects of melphalan, potentially revealing new therapeutic targets to overcome drug resistance.
Q & A
Q. Risk Analysis Focus
- Cohort selection : Track patients receiving cumulative melphalan doses >600 mg, as annual treatment increases MDS/AML risk by ~3% .
- Control for confounders : Use multivariate Cox models to adjust for prior alkylating agent exposure and genetic predispositions (e.g., TP53 mutations).
- Endpoint definition : Monitor clonal hematopoiesis (CHIP mutations) as a precursor to overt neoplasms .
What novel drug delivery systems improve melphalan’s therapeutic index, and how are they evaluated preclinically?
Formulation Research Focus
Strategies to enhance tumor targeting and reduce toxicity:
- Nanocarriers : PEGylated liposomes or magnetic nanoparticles improve tumor accumulation (e.g., 92% encapsulation in stealth lipid nanoparticles) .
- Prodrugs : pH-sensitive conjugates activated in the tumor microenvironment.
- In vivo testing : Use orthotopic myeloma models with bioluminescent imaging to quantify tumor regression and off-target toxicity .
How can synergistic drug combinations with melphalan be systematically identified and validated?
Q. Combination Therapy Focus
- High-throughput screens : Test melphalan with PARP inhibitors (e.g., PJ34) in apoptosis assays (Annexin V/PI flow cytometry) .
- Mechanistic studies : Assess DNA crosslink repair inhibition (e.g., BRCA1/2-deficient models).
- Clinical translation : Phase I/II trials using adaptive designs to optimize dosing (e.g., gemcitabine-busulfan-melphalan regimens) .
What pharmacodynamic relationships exist between melphalan exposure (AUC) and clinical outcomes in autologous stem cell transplantation (ASCT)?
Q. Pharmacodynamics Focus
- AUC thresholds : Median AUC >12.84 mg·h/L correlates with improved OS (8.5 vs. 5.38 years) but increases severe mucositis risk (HR: 1.21) .
- Dose optimization : Adaptive dosing based on real-time AUC monitoring (e.g., test-dose strategies with PopPK guidance) .
What methodologies best quantify melphalan-induced genotoxicity in preclinical models, and how do these correlate with carcinogenicity risk?
Q. Genotoxicity Focus
- In vitro assays : Chromosomal aberration tests in human lymphocytes .
- In vivo models : COMET assays in murine hematopoietic cells post-melphalan exposure.
- Clinical correlation : Track CHIP mutations in long-term survivors to predict secondary cancers .
How do in vitro chemosensitivity assays for melphalan compare to in vivo patient-derived xenograft (PDX) models in predicting clinical response?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
